Mobocertinib Succinate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2021 and is indicated for non-small cell lung carcinoma. This drug has a black box warning from the FDA.
See also: Mobocertinib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butanedioic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O4.C4H6O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;5-3(6)1-2-4(7)8/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAEUMTJQGKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389149-74-8 | |
| Record name | Mobocertinib succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2389149748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mobocertinib Succinate in EGFR Exon 20 Insertion NSCLC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations presents a significant therapeutic challenge due to the unique conformational changes in the ATP-binding pocket of the receptor, rendering it insensitive to conventional EGFR tyrosine kinase inhibitors (TKIs). Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible TKI specifically designed to target these mutations. This technical guide provides a comprehensive overview of the mechanism of action of mobocertinib succinate, detailing its molecular interactions, cellular effects, and clinical efficacy. The information presented herein is intended to support further research and drug development efforts in this field.
Introduction to EGFR Exon 20 Insertion Mutations in NSCLC
EGFR exon 20 insertion mutations account for approximately 4-12% of all EGFR-mutated NSCLC cases.[1][2] Unlike the more common EGFR mutations (exon 19 deletions and L858R substitution), which increase the receptor's affinity for ATP and first- and second-generation TKIs, exon 20 insertions result in a steric hindrance that prevents effective drug binding.[3][4] This leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. Patients with EGFR exon 20 insertion-positive NSCLC have historically had a poor prognosis with limited treatment options.[2][5]
Mobocertinib: A Targeted Approach
Mobocertinib was developed through a structure-guided design strategy to specifically address the unmet need in this patient population.[4][6] It is a potent and selective inhibitor of EGFR exon 20 insertion mutations.[1][7]
Molecular Mechanism of Action
Mobocertinib functions as an irreversible inhibitor of the EGFR kinase. Its mechanism involves the following key features:
-
Covalent Binding: Mobocertinib is designed to form a covalent bond with the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain.[3][8][9] This irreversible binding leads to sustained inhibition of kinase activity.[4]
-
Structural Basis for Selectivity: The molecular structure of mobocertinib allows it to fit into the altered ATP-binding pocket of EGFR exon 20 insertion mutants.[3] Specifically, the isopropyl ester of mobocertinib is designed to access a vacant pocket near the C-helix, which is pushed into a permanently active conformation by the exon 20 insertion.[3] This structural feature provides selectivity for the mutant receptor over wild-type (WT) EGFR.[4]
The following diagram illustrates the binding mechanism of mobocertinib to the EGFR kinase domain.
References
- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of mobocertinib, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, Development, Inventions, and Patent Trends on this compound: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
Mobocertinib succinate's binding affinity for EGFR exon 20 insertion mutations
An In-Depth Technical Guide to Mobocertinib Succinate's Binding Affinity for EGFR Exon 20 Insertion Mutations
Introduction
Mutations in the Epidermal Growth Factor Receptor (EGFR) are well-established oncogenic drivers in Non-Small Cell Lung Cancer (NSCLC). Among these, insertions in exon 20 (EGFRex20ins) represent a distinct molecular subtype, accounting for approximately 6-12% of all EGFR-mutated cases.[1][2] These mutations typically confer resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[3][4] Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible TKI specifically designed to target EGFRex20ins mutations.[1][2] This technical guide provides a comprehensive overview of the binding affinity, mechanism of action, and preclinical evaluation of this compound against EGFR exon 20 insertion variants.
Mechanism of Action
Mobocertinib is a novel kinase inhibitor designed to irreversibly bind to and inhibit EGFR containing exon 20 insertion mutations at concentrations lower than those required to inhibit wild-type (WT) EGFR.[5] The primary mechanism involves the formation of a targeted covalent bond with the Cysteine 797 (Cys797) residue located in the ATP-binding site of the EGFR kinase domain.[3][4] This irreversible binding leads to sustained inhibition of EGFR kinase activity, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[2] In addition to its activity against EGFRex20ins, mobocertinib has been shown to inhibit other EGFR family members, such as HER2 and HER4, at clinically relevant concentrations.[5]
Binding Affinity and Potency
The potency of mobocertinib has been quantified through extensive preclinical studies using engineered cell lines and patient-derived models. The data consistently demonstrates a higher affinity and inhibitory activity against a wide range of EGFRex20ins variants compared to WT EGFR and superior potency over previously approved EGFR TKIs.
In Vitro Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) values highlight mobocertinib's selectivity. In Ba/F3 murine pro-B cells engineered to express various EGFR mutations, mobocertinib inhibited 14 out of 15 mutant variants with IC50 values ranging from 2.7 to 22.5 nM, demonstrating greater potency against these mutants than against WT EGFR (IC50 = 34.5 nM).[6][7]
Table 1: Mobocertinib IC50 Values in Engineered Ba/F3 Cell Lines
| EGFR Variant | Mutation Type | Mobocertinib IC50 (nM) | Reference(s) |
|---|---|---|---|
| D770_N771insNPG | Exon 20 Insertion | 4.3 | [6] |
| V769_D770insASV | Exon 20 Insertion | 10.9 | [6] |
| A763_Y764insFQEA | Exon 20 Insertion | 11.8 | [6] |
| N771_H773dupNPH | Exon 20 Insertion | 18.1 | [6] |
| S768_D770dupSVD | Exon 20 Insertion | 22.5 | [6] |
| Exon 19 del | Common Activating | 2.7 - 3.3 | [3] |
| L858R | Common Activating | 2.7 - 3.3 | [3] |
| T790M | Resistance Mutation | 6.3 - 21.3 | [3] |
| Wild-Type (WT) | Wild-Type | 34.5 |[6][7] |
Studies in patient-derived cell lines further corroborate these findings, showing significant potency advantages for mobocertinib over other EGFR TKIs.
Table 2: Mobocertinib IC50 Values in Patient-Derived NSCLC Cell Lines
| Cell Line | EGFRex20ins Variant | Mobocertinib IC50 (nM) | Other TKI IC50s (nM) | Reference(s) |
|---|---|---|---|---|
| CUTO14 | V769_D770insASV | 33 | Erlotinib: 2679, Afatinib: 66, Osimertinib: 575 | [6] |
| LU0387 | N771_H773dupNPH | 21 | Erlotinib: 2793, Afatinib: 20, Osimertinib: 195 |[6] |
Biophysical Binding Affinity (Kd)
Surface Plasmon Resonance (SPR) assays were utilized to directly measure the binding affinity (Kd) of mobocertinib to the EGFR kinase domain. These experiments confirm a strong interaction between the drug and the target protein.
Table 3: Comparative Binding Affinity (Kd) from SPR Assays
| Compound | Binding Affinity (Kd) to EGFR NPG Mutant | Binding Affinity (Kd) to WT EGFR | Reference(s) |
|---|---|---|---|
| Mobocertinib | Similar to Afatinib, Higher than Osimertinib | Similar to Osimertinib, Lower than Afatinib | [6] |
| Afatinib | Similar to Mobocertinib | Higher than Mobocertinib & Osimertinib | [6] |
| Osimertinib | Lower than Mobocertinib & Afatinib | Similar to Mobocertinib |[6] |
Structural Basis for Selectivity
The enhanced selectivity of mobocertinib for EGFRex20ins mutants is the result of a deliberate structure-based design.[2][8] Docking models of the third-generation TKI osimertinib bound to an EGFRex20ins mutant (D770_N771insNPG) revealed a small, unoccupied pocket within the ATP-binding site.[2][6] Mobocertinib was engineered with an isopropyl ester group on its pyrimidine core, which differs from osimertinib.[3] This specific substitution allows mobocertinib to occupy this vacant pocket, creating additional interactions that increase its binding affinity and potency against exon 20 insertion mutants.[2][6]
References
- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. filedn.com [filedn.com]
- 3. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Development, Inventions, and Patent Trends on this compound: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Mobocertinib succinate's selectivity profile against wild-type EGFR
An In-depth Technical Guide on the Selectivity Profile of Mobocertinib Succinate Against Wild-Type EGFR
Introduction
Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations constitute up to 12% of all EGFR mutations in NSCLC and have historically been insensitive to first and second-generation EGFR TKIs.[1][3] A critical aspect of the development of targeted cancer therapies is achieving high selectivity for the mutant, oncogenic driver protein over its wild-type (WT) counterpart. Inhibition of wild-type EGFR in healthy tissues, particularly the skin and gastrointestinal tract, is associated with dose-limiting toxicities such as rash and diarrhea.[4][5][6] Therefore, a favorable selectivity profile, where the inhibitor is significantly more potent against the mutant EGFR than WT EGFR, is crucial for establishing a therapeutic window that maximizes anti-tumor efficacy while minimizing adverse events. This guide provides a detailed technical overview of the selectivity profile of mobocertinib against wild-type EGFR, summarizing key quantitative data, experimental methodologies, and the underlying mechanisms of its selective action.
Quantitative Data on Kinase Selectivity
The selectivity of mobocertinib has been extensively characterized through biochemical and cellular assays. The data consistently demonstrates a preferential inhibition of EGFR ex20ins mutants over wild-type EGFR.
Table 1: Broad Kinase Selectivity Profile of Mobocertinib
This table summarizes the results from an in vitro kinase panel, illustrating the broader selectivity of mobocertinib across the human kinome.
| Parameter | Result | Kinases of Note |
| Kinase Panel Size | 490 recombinant human protein kinases (372 unique) | - |
| Inhibition at 1 µM | 28 of 490 kinases (6%) inhibited by >50% | All 14 tested members of the EGFR family (EGFR, HER2, HER4, and 11 variants), BLK |
| Potent Inhibition (IC₅₀ < 2 nmol/L) | EGFR family members, B-lymphoid tyrosine kinase (BLK) | EGFR, HER2, HER4, BLK |
Data sourced from references[3][4][7].
Table 2: Comparative IC₅₀ Values of Mobocertinib Against EGFR Variants
This table presents the half-maximal inhibitory concentrations (IC₅₀) of mobocertinib against various EGFR mutations compared to wild-type EGFR, highlighting its therapeutic window.
| EGFR Variant | Type | Cell System | Assay Type | Mobocertinib IC₅₀ (nmol/L) | Selectivity Ratio (IC₅₀ WT / IC₅₀ Mutant) |
| Wild-Type (WT) | Wild-Type | Ba/F3 | Proliferation | 34.5 | 1.0 |
| Wild-Type (WT) | Wild-Type | A431 | pEGFR Inhibition | 35.0 | 1.0 |
| A763_Y764insFQEA | Exon 20 Insertion | Ba/F3 | Proliferation | 11.8 | ~2.9 |
| N771_H773dupNPH | Exon 20 Insertion | Ba/F3 | Proliferation | 18.1 | ~1.9 |
| A767_V769dupASV | Exon 20 Insertion | Ba/F3 | Proliferation | 10.9 | ~3.2 |
| S768_D770dupSVD | Exon 20 Insertion | Ba/F3 | Proliferation | 22.5 | ~1.5 |
| D770>NPG | Exon 20 Insertion | Ba/F3 | Proliferation | 4.3 | ~8.0 |
| delE746_A750 | Common Activating | Ba/F3 | Proliferation | 2.7 - 21.3 | ~1.6 - 12.8 |
| L858R | Common Activating | Ba/F3 | Proliferation | 2.7 - 21.3 | ~1.6 - 12.8 |
| L858R+T790M | Resistance | Ba/F3 | Proliferation | 2.7 - 21.3 | ~1.6 - 12.8 |
Data sourced from references[2][3][4]. The selectivity ratio is calculated using the Ba/F3 WT IC₅₀ value of 34.5 nmol/L.
Experimental Protocols
The quantitative data presented above were generated using standardized and rigorous biochemical and cell-based assays.
In Vitro Biochemical Kinase Assays
These assays measure the direct inhibitory effect of mobocertinib on the enzymatic activity of purified kinases.
-
Objective: To determine the potency (IC₅₀) and selectivity of mobocertinib against a large panel of kinases.
-
Methodology:
-
Kinase Panel Screening: A broad panel of 490 human protein kinases was used, often performed by specialized vendors like Reaction Biology Corporation on platforms such as the Kinase HotSpot™ assay.[4]
-
Assay Format: Radiometric assays are a gold-standard method.[8] These typically involve the use of 33P-labeled ATP as a phosphate donor.[9]
-
Procedure: The kinase, a specific peptide or protein substrate, and varying concentrations of mobocertinib are incubated together. The reaction is initiated by the addition of [33P]-ATP.
-
Measurement: After incubation, the amount of 33P incorporated into the substrate is measured, which is directly proportional to kinase activity.
-
Data Analysis: Inhibition curves are generated by plotting kinase activity against mobocertinib concentration. IC₅₀ values are calculated from these curves. For selectivity profiling, the ATP concentration is typically kept at or near the Michaelis constant (Km) for each individual kinase to ensure the resulting IC₅₀ values reflect the intrinsic inhibitor affinity.[9]
-
Cell-Based Assays
These assays evaluate the activity of mobocertinib in a more physiologically relevant cellular context, assessing its impact on cell signaling and viability.
-
Objective: To determine the potency of mobocertinib against cell lines driven by specific EGFR mutations versus wild-type EGFR.
-
Methodologies:
-
Cell Lines:
-
Engineered Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, are commonly used. They are engineered to express various human EGFR mutants, making their proliferation dependent on EGFR signaling and allowing for a clean comparison between different mutations.[3][4]
-
Human Cancer Cell Lines:
-
A431: A human epidermoid carcinoma cell line that endogenously overexpresses wild-type EGFR, used to assess inhibition of WT EGFR phosphorylation.[4][8]
-
Patient-Derived Cell Lines: CUTO14 (harboring EGFR ASV insertion) and LU0387 (harboring EGFR NPH insertion) provide models derived directly from human tumors.[3][4]
-
-
-
Cell Viability/Proliferation Assays:
-
Procedure: Cells are seeded in multi-well plates and treated with a range of mobocertinib concentrations for a set period (e.g., 72 hours).
-
Measurement: Cell viability is quantified using reagents like CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolically active cells.[10]
-
Data Analysis: IC₅₀ values are determined by plotting cell viability against drug concentration.
-
-
Target Engagement (EGFR Phosphorylation) Assays:
-
Procedure: Cells are treated with mobocertinib for a shorter duration (e.g., 8 hours).[11]
-
Measurement: Cell lysates are analyzed via Western blot or ELISA to measure the levels of phosphorylated EGFR (pEGFR) relative to total EGFR protein.[4][10]
-
Data Analysis: This method directly assesses the inhibition of the drug's primary target. IC₅₀ values for target inhibition are calculated by plotting the normalized pEGFR signal against drug concentration.[4]
-
-
Visualizations: Pathways and Processes
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the kinase inhibitor selectivity profile of mobocertinib.
Mechanism of Mobocertinib's Selectivity
Caption: Mobocertinib preferentially targets the altered conformation of mutant EGFR.
Discussion and Conclusion
The preclinical data robustly supports that mobocertinib was designed for and demonstrates selectivity for EGFR ex20ins mutants over wild-type EGFR.[4][11] The IC₅₀ values in cellular assays are consistently lower for a range of ex20ins mutations compared to wild-type EGFR, with selectivity ratios ranging from approximately 1.5 to 8-fold.[2][3] This selectivity is attributed to its structure-based design, which exploits the conformational changes in the ATP-binding pocket induced by the exon 20 insertion.[3][11]
Furthermore, mobocertinib is an irreversible inhibitor, forming a covalent bond with the Cys797 residue within the EGFR kinase domain.[5][11] This mechanism contributes to its increased potency and sustained inhibition of the target.[5]
Despite this designed selectivity, the therapeutic window is not absolute. The inhibition of wild-type EGFR, though less potent, still occurs at clinically relevant concentrations. This is evidenced by the adverse event profile observed in clinical trials, where diarrhea, rash, and stomatitis are among the most common treatment-related toxicities.[12][13] These are well-known class effects of EGFR inhibitors, directly resulting from the inhibition of wild-type EGFR in epithelial tissues.[4][5][14]
References
- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. filedn.com [filedn.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 2 study of mobocertinib as first-line treatment in Japanese patients with non-small cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
Cellular Pathways Modulated by Mobocertinib Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by mobocertinib succinate, a targeted therapy for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3][4] This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular interactions.
Introduction
Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target EGFR exon 20 insertion mutations.[1][3][5] These mutations are a distinct subgroup of EGFR alterations in NSCLC that are associated with a poor prognosis and resistance to earlier generations of EGFR TKIs.[1][6] Mobocertinib's unique molecular structure allows it to bind to the ATP-binding site of the mutated EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways that drive tumor growth and survival.[1][4]
Mechanism of Action and Cellular Signaling
Mobocertinib exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue in the active site of the EGFR kinase domain. This covalent modification leads to the inhibition of EGFR autophosphorylation and the subsequent suppression of downstream signaling cascades.[7] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.
EGFR Signaling Pathway Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by mobocertinib.
Quantitative Data
The efficacy of mobocertinib has been quantified through various preclinical and clinical studies. The following tables summarize key data points.
In Vitro Inhibitory Activity
Mobocertinib demonstrates potent inhibitory activity against various EGFR exon 20 insertion mutations with selectivity over wild-type (WT) EGFR.
| Cell Line/Mutation | Mobocertinib IC50 (nM) | Reference |
| EGFR Exon 20 (NPG) | 4.3 | [8] |
| EGFR Exon 20 (ASV) | 10.9 | [8] |
| EGFR Exon 20 (FQEA) | 11.8 | [8] |
| EGFR Exon 20 (NPH) | 18.1 | [8] |
| EGFR Exon 20 (SVD) | 22.5 | [8] |
| Wild-Type EGFR | 34.5 | [8] |
| HCC827 (Exon 19 Del) | 1.3 - 4.0 | [4] |
| H1975 (L858R+T790M) | 9.8 | [4] |
Clinical Efficacy in Platinum-Pretreated Patients (NCT02716116)
The pivotal Phase 1/2 trial (NCT02716116) established the clinical benefit of mobocertinib in patients with EGFR exon 20 insertion-positive metastatic NSCLC who had received prior platinum-based chemotherapy.
| Efficacy Endpoint | Value | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | |||
| Independent Review Committee (IRC) | 28% | 20% - 37% | [9] |
| Investigator Assessment | 35% | 26% - 45% | [9] |
| Median Duration of Response (DoR) (IRC) | 17.5 months | 7.4 - 20.3 months | [9] |
| Median Progression-Free Survival (PFS) (IRC) | 7.3 months | 5.5 - 9.2 months | [9] |
| Median Overall Survival (OS) | 24.0 months | 14.6 - 28.8 months | [9] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of mobocertinib.
Cell Viability Assay
Objective: To determine the concentration of mobocertinib that inhibits the growth of cancer cell lines by 50% (IC50).
Protocol:
-
Cell Culture: Cancer cell lines harboring specific EGFR mutations (e.g., Ba/F3 engineered to express EGFR exon 20 insertion mutations) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of mobocertinib is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell growth and drug effect.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blotting for Protein Phosphorylation
Objective: To assess the effect of mobocertinib on the phosphorylation status of EGFR and downstream signaling proteins.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with varying concentrations of mobocertinib for a specified duration.
-
Cell Lysis: Cells are washed with cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The signal is captured using an imaging system.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of signaling inhibition.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo antitumor activity of mobocertinib in a model that more closely recapitulates the heterogeneity of human tumors.
Protocol:
-
Tumor Implantation: Fresh tumor tissue from a patient with NSCLC harboring an EGFR exon 20 insertion mutation is surgically implanted into immunocompromised mice (e.g., NOD-SCID mice).[5]
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent generations of mice to expand the model.
-
Treatment Initiation: When tumors in the experimental cohort reach a specified volume, mice are randomized into treatment and control groups.
-
Drug Administration: Mobocertinib is administered to the treatment group (e.g., orally, once daily) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Endpoints may include tumor growth inhibition, tumor regression, and survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of phosphorylated EGFR and other biomarkers to confirm target engagement.
Mechanisms of Resistance
Despite the initial efficacy of mobocertinib, acquired resistance can develop. Understanding these mechanisms is crucial for developing subsequent lines of therapy.
On-Target Resistance
-
Secondary EGFR mutations: The emergence of additional mutations in the EGFR gene, such as the T790M mutation, can confer resistance to mobocertinib.[10]
Bypass Signaling Pathway Activation
-
MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, thereby bypassing the inhibitory effect of mobocertinib.
-
KRAS Mutations: Acquired mutations in KRAS, a key downstream effector in the MAPK pathway, can lead to constitutive pathway activation.[11]
-
PIK3CA Mutations: Alterations in the PI3K/AKT/mTOR pathway, such as mutations in PIK3CA, can also contribute to resistance.[12]
Conclusion
This compound is a potent and selective inhibitor of EGFR exon 20 insertion mutations, demonstrating significant clinical activity in a previously difficult-to-treat patient population. Its mechanism of action is centered on the direct inhibition of the EGFR kinase, leading to the suppression of key downstream signaling pathways involved in cancer cell proliferation and survival. A thorough understanding of its molecular interactions, as detailed in this guide, is essential for ongoing research, the development of rational combination therapies, and the management of acquired resistance.
References
- 1. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f.oaes.cc [f.oaes.cc]
- 7. Exploring a model-based analysis of patient derived xenograft studies in oncology drug development [PeerJ] [peerj.com]
- 8. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mobocertinib Succinate and Its Active Metabolites, AP32960 and AP32914
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mobocertinib succinate is a first-in-class oral tyrosine kinase inhibitor (TKI) developed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC). Upon administration, mobocertinib is metabolized into two active metabolites, AP32960 and AP32914, which contribute to its overall pharmacological activity. This technical guide provides a comprehensive overview of mobocertinib and its active metabolites, including their mechanism of action, metabolic pathways, pharmacokinetic and pharmacodynamic profiles, and preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are also presented to support further research and development in this area.
Introduction
Epidermal growth factor receptor (EGFR) mutations are well-established oncogenic drivers in non-small cell lung cancer (NSCLC). While several generations of tyrosine kinase inhibitors (TKIs) have been effective against common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring insertions in exon 20 have historically been resistant to these therapies. Mobocertinib was designed to address this unmet medical need by specifically targeting these challenging mutations. This guide delves into the technical details of mobocertinib and its equipotent active metabolites, AP32960 and AP32914, providing a resource for researchers in oncology and drug development.
Mechanism of Action
Mobocertinib and its active metabolites, AP32960 and AP32914, are irreversible inhibitors of EGFR. They form a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to sustained inhibition of EGFR signaling pathways.[1]
Targeting EGFR Exon 20 Insertion Mutations
EGFR exon 20 insertion mutations lead to a conformational change in the ATP-binding pocket, which sterically hinders the binding of many reversible EGFR TKIs. Mobocertinib's structure was specifically designed to overcome this hindrance, allowing it to effectively bind to and inhibit the mutated receptor.[2]
Downstream Signaling Pathway
By inhibiting the kinase activity of the mutated EGFR, mobocertinib, AP32960, and AP32914 block the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for cancer cell proliferation, survival, and growth.
Metabolism and Pharmacokinetics
Mobocertinib is administered as a succinate salt and is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes.[2] This metabolism results in the formation of two pharmacologically active metabolites, AP32960 and AP32914, through N-demethylation.[3]
Pharmacokinetic Parameters
The pharmacokinetic profiles of mobocertinib and its active metabolites have been characterized in human studies.[4][5]
| Parameter | Mobocertinib | AP32960 | AP32914 |
| Median Tmax (hours) | 4 | 4.5 - 5.0 | 4.5 - 5.0 |
| Mean Half-life (hours) | ~18 | ~18 | ~18 |
| Plasma Protein Binding | 99.3% | 99.5% | 98.6% |
| Relative Molar AUC Contribution | - | 36% | 4% |
| Primary Metabolism | CYP3A4/5 | - | - |
| Major Route of Excretion | Feces | Feces | Feces |
| Data compiled from multiple sources.[5] |
Drug-Drug Interactions
Given that mobocertinib is a substrate of CYP3A, co-administration with strong CYP3A inhibitors or inducers can significantly alter its plasma concentrations. Caution is advised when prescribing mobocertinib with medications that affect CYP3A activity.[5]
Preclinical and Clinical Data
In Vitro Potency
Mobocertinib and its metabolites have demonstrated potent inhibitory activity against various EGFR exon 20 insertion mutations in preclinical studies.[6][7]
| Cell Line / EGFR Mutant | Mobocertinib IC50 (nM) | AP32960 IC50 (nM) | AP32914 IC50 (nM) |
| Ba/F3 EGFR D770_N771insNPG | 16 | Similar to Mobocertinib | Similar to Mobocertinib |
| Ba/F3 EGFR V769_D770insASV | 22 | Similar to Mobocertinib | Similar to Mobocertinib |
| Ba/F3 EGFR H773_V774insNPH | 12 | Similar to Mobocertinib | Similar to Mobocertinib |
| Wild-Type EGFR | 43 | Similar to Mobocertinib | Similar to Mobocertinib |
| IC50 values are indicative and may vary between experiments. Data suggests equipotency of metabolites.[6] |
Clinical Efficacy
Clinical trials have evaluated the efficacy of mobocertinib in patients with previously treated NSCLC harboring EGFR exon 20 insertion mutations.
| Clinical Trial Endpoint | Result |
| Objective Response Rate (ORR) | 28% |
| Median Duration of Response (DoR) | 17.5 months |
| Median Progression-Free Survival (PFS) | 7.3 months |
| Data from a pivotal Phase 1/2 clinical trial.[8] |
Detailed Experimental Protocols
LC-MS/MS Method for Quantification in Plasma
This protocol outlines a method for the simultaneous quantification of mobocertinib and its desmethyl metabolite (representative of AP32960/AP32914) in human plasma.
Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for mobocertinib, AP32960, AP32914, and the internal standard.
-
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro potency of mobocertinib and its metabolites against EGFR kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of mobocertinib, AP32960, and AP32914 in a suitable buffer.
-
Prepare a solution of recombinant human EGFR kinase.
-
Prepare a solution of a suitable peptide substrate and ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the EGFR kinase solution.
-
Add the test compound (mobocertinib or metabolite) or vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® Assay)
This protocol outlines a method to assess the effect of mobocertinib and its metabolites on the viability of cancer cells expressing EGFR exon 20 insertion mutations (e.g., Ba/F3 engineered cells).
Protocol:
-
Cell Seeding:
-
Seed Ba/F3 cells expressing an EGFR exon 20 insertion mutation into a 96-well plate at a suitable density.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of mobocertinib, AP32960, or AP32914.
-
Include a vehicle control.
-
Incubate for 72 hours.
-
-
Viability Measurement (using CellTiter-Glo® Assay):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing and utilizing PDX models to evaluate the in vivo efficacy of mobocertinib.
Protocol:
-
Model Establishment:
-
Surgically obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR exon 20 insertion mutation.
-
Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Monitor the mice for tumor growth.
-
Once tumors reach a specific size, passage them to subsequent cohorts of mice to expand the model.
-
-
Efficacy Study:
-
Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer mobocertinib orally to the treatment group at a specified dose and schedule.
-
Administer vehicle to the control group.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers).
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the mobocertinib-treated group to the vehicle control group.
-
Conclusion
Mobocertinib and its active metabolites, AP32960 and AP32914, represent a significant advancement in the treatment of NSCLC driven by EGFR exon 20 insertion mutations. Their unique mechanism of irreversible binding and their demonstrated preclinical and clinical activity underscore their therapeutic potential. This technical guide provides a detailed resource for the scientific community to further explore the pharmacology of these compounds and to develop next-generation therapies for this challenging patient population. The provided experimental protocols offer a foundation for consistent and reproducible research in this field.
References
- 1. promega.com.cn [promega.com.cn]
- 2. Population pharmacokinetics of mobocertinib in healthy volunteers and patients with non–small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 3. OUH - Protocols [ous-research.no]
- 4. Population pharmacokinetics of mobocertinib in healthy volunteers and patients with non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study to assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and excretion of [14C]-mobocertinib, an oral inhibitor of EGFR exon 20 insertion mutations, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Molecular Blueprint: An In-depth Technical Guide to the Binding of Mobocertinib with the EGFR Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between mobocertinib, a targeted therapy, and the epidermal growth factor receptor (EGFR) kinase domain. It is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the structural and mechanistic basis of mobocertinib's efficacy, particularly against EGFR exon 20 insertion mutations.
Introduction: Targeting a Challenging Mutation
Epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC). While several generations of tyrosine kinase inhibitors (TKIs) have been developed to target common EGFR mutations, those with insertions in exon 20 have historically been resistant to these therapies.[1][2] Mobocertinib is a first-in-class oral TKI specifically designed to address this unmet need by targeting these challenging EGFR exon 20 insertion mutations.[1][3]
Mobocertinib functions as an irreversible inhibitor, forming a covalent bond with a key cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding leads to sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[5][6] The design of mobocertinib incorporates a unique isopropyl ester group that occupies a specific pocket within the EGFR active site, a feature that contributes to its selectivity for exon 20 insertion mutants over wild-type (WT) EGFR.[2]
Quantitative Analysis of Mobocertinib's Binding Affinity
The potency and selectivity of mobocertinib have been quantified through various preclinical studies. The following tables summarize the key inhibitory concentrations (IC50) and binding dissociation constants (Kd) of mobocertinib against different EGFR variants.
Table 1: Inhibitory Activity (IC50) of Mobocertinib Against EGFR Variants
| EGFR Variant | Cell Line/Assay | IC50 (nM) | Reference(s) |
| Exon 20 Insertions | |||
| D770_N771insNPG | Ba/F3 | 4.3 | [7] |
| V769_D770insASV | Ba/F3 | 10.9 | [7] |
| A763_Y764insFQEA | Ba/F3 | 11.8 | [7] |
| N771_H773dupNPH | Ba/F3 | 18.1 | [7] |
| S768_D770dupSVD | Ba/F3 | 22.5 | [7] |
| V769_D770insASV | Ba/F3 | 11 | [8] |
| Wild-Type EGFR | |||
| WT EGFR | A431 cells | 34.5 | [7] |
| Other Mutations | |||
| Common mutations | - | 2.7 - 3.3 | [9] |
| T790M resistance mutation | - | 6.3 - 21.3 | [9] |
Table 2: Comparative Binding Affinity (Kd) of EGFR TKIs
| Compound | EGFR Variant | Assay | Kd (nmol/L) | Reference(s) |
| Mobocertinib | EGFRex20ins NPG (C797S) | Biacore SPR | Similar to Afatinib | [7] |
| Afatinib | EGFRex20ins NPG (C797S) | Biacore SPR | Similar to Mobocertinib | [7] |
| Osimertinib | EGFRex20ins NPG (C797S) | Biacore SPR | Much lower than Mobocertinib | [7] |
| Mobocertinib | WT EGFR | Biacore SPR | Similar to Osimertinib | [7] |
| Afatinib | WT EGFR | Biacore SPR | Much higher than Mobocertinib | [7] |
| Osimertinib | WT EGFR | Biacore SPR | Similar to Mobocertinib | [7] |
Visualizing the Molecular Landscape
To better understand the context of mobocertinib's action, the following diagrams illustrate the EGFR signaling pathway, the workflow for molecular modeling, and the mechanism of mobocertinib's interaction with the EGFR kinase domain.
Experimental and Computational Protocols
This section details the methodologies employed in the preclinical evaluation of mobocertinib's binding to the EGFR kinase domain.
In Vitro Assays
4.1.1. Ba/F3 Cell Proliferation Assay
-
Objective: To determine the inhibitory concentration (IC50) of mobocertinib on the proliferation of cells driven by various EGFR mutations.
-
Methodology:
-
Ba/F3 cells, a murine pro-B cell line, are engineered to express different human EGFR variants (e.g., wild-type, exon 20 insertions).
-
These cells are cultured in the presence of varying concentrations of mobocertinib.
-
Cell viability is assessed after a defined incubation period (typically 72 hours) using a colorimetric assay such as MTT or CellTiter-Glo.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
-
4.1.2. Biacore Surface Plasmon Resonance (SPR) Assay
-
Objective: To measure the binding affinity (Kd) of mobocertinib to the EGFR kinase domain in real-time.
-
Methodology:
-
The EGFR kinase domain protein (wild-type or mutant) is immobilized on a sensor chip.
-
A solution containing mobocertinib is flowed over the chip surface.
-
The binding of mobocertinib to the immobilized EGFR protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
By analyzing the association and dissociation kinetics, the equilibrium dissociation constant (Kd) is determined. To study the reversible binding component of irreversible inhibitors, a mutant version of EGFR where the covalent binding site is altered (e.g., C797S) is often used.[7]
-
Molecular Modeling Protocols
The following protocols are representative of the computational methods used to model the binding of mobocertinib to the EGFR kinase domain.
4.2.1. Molecular Docking
-
Objective: To predict the preferred binding orientation and conformation of mobocertinib within the EGFR kinase domain's ATP-binding site.
-
Protocol:
-
Protein Preparation: The 3D crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: A 3D structure of mobocertinib is generated and its energy is minimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to systematically sample different conformations and orientations of mobocertinib within the defined binding site of the EGFR kinase domain.
-
Scoring and Analysis: The different poses of mobocertinib are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
-
4.2.2. Molecular Dynamics (MD) Simulation
-
Objective: To simulate the dynamic behavior of the mobocertinib-EGFR complex over time and to assess the stability of the binding interaction.
-
Protocol:
-
System Setup: The docked complex of mobocertinib and the EGFR kinase domain is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.
-
Force Field Application: A force field (e.g., AMBER, CHARMM, or GROMOS) is applied to describe the potential energy of the system as a function of the atomic coordinates.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to ensure a stable starting point for the production simulation.
-
Production Run: A long-duration simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the atomic motions.
-
Trajectory Analysis: The simulation trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number and duration of intermolecular interactions (e.g., hydrogen bonds) between mobocertinib and EGFR. Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can also be performed to provide a more quantitative estimate of the binding affinity.
-
Conclusion
The molecular modeling of mobocertinib's binding to the EGFR kinase domain provides critical insights into its mechanism of action and its selectivity for exon 20 insertion mutations. The combination of in vitro biochemical and cellular assays with in silico molecular docking and dynamics simulations offers a powerful approach to understanding the structure-activity relationship of this important therapeutic agent. This detailed technical guide serves as a valuable resource for researchers and drug developers working to advance the field of targeted cancer therapy.
References
- 1. A computational workflow for the design of irreversible inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Mobocertinib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Mobocertinib Succinate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for Assessing Mobocertinib Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib is an oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations are historically associated with a poor prognosis and resistance to conventional EGFR TKIs.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial preclinical platform for evaluating the efficacy of targeted therapies like mobocertinib. This document provides detailed protocols for assessing the efficacy of mobocertinib in NSCLC PDX models harboring EGFR exon 20 insertion mutations.
Mobocertinib's Mechanism of Action
EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling pathways crucial for cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][3] EGFR exon 20 insertion mutations lead to constitutive, ligand-independent activation of the receptor's tyrosine kinase domain, driving oncogenesis.[4] Mobocertinib irreversibly binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and thereby blocking these downstream pro-survival signals.[2]
Experimental Protocols
The following protocols outline the key steps for a comprehensive assessment of mobocertinib efficacy in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Expansion
This protocol describes the subcutaneous implantation of patient tumor tissue into immunodeficient mice and subsequent passaging for cohort generation.
Materials:
-
Fresh human NSCLC tumor tissue with confirmed EGFR exon 20 insertion mutation
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice), 6-8 weeks old
-
Sterile surgical instruments
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Within 2 hours of surgical resection, transport the tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Cut the tumor into small fragments of approximately 2-3 mm³.
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with 50 µL of Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. This is passage 0 (P0).
-
A portion of the P0 tumor can be cryopreserved, fixed for histology, or snap-frozen for molecular analysis.
-
For expansion, dissect the P0 tumor into smaller fragments and implant them into a new cohort of mice to generate passage 1 (P1) and subsequent passages. For drug efficacy studies, it is recommended to use tumors from the same passage number (typically P2-P5) to ensure consistency.
Mobocertinib Administration
This protocol details the preparation and oral administration of mobocertinib to the PDX mice.
Materials:
-
Mobocertinib powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare the mobocertinib formulation by suspending the powder in the vehicle solution to the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
When the average tumor volume in a cohort of PDX mice reaches 100-200 mm³, randomize the mice into treatment and vehicle control groups (n ≥ 5 per group).
-
Administer mobocertinib or vehicle orally once daily via gavage.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days or until humane endpoints are reached).
Assessment of Antitumor Efficacy
This section describes the methods for quantifying the effect of mobocertinib on tumor growth.
3.1. Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the tumors using digital calipers twice weekly.
-
Calculate the tumor volume (V) using the formula: V = (L x W²) / 2.
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
At the end of the study, calculate the tumor growth inhibition (TGI) using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
3.2. Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and resect the tumors.
-
Measure the final tumor weight.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry.
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot and other molecular analyses.
-
Pharmacodynamic Marker Analysis
These analyses will confirm the on-target activity of mobocertinib.
4.1. Western Blot for Phospho-EGFR (pEGFR):
Materials:
-
Snap-frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pEGFR (Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize the tumor tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pEGFR signal to total EGFR and/or a loading control like β-actin.
4.2. Immunohistochemistry (IHC) for Ki-67:
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum
-
Primary antibody: anti-Ki-67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking serum.
-
Incubate the sections with the primary anti-Ki-67 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Acquire images and quantify the percentage of Ki-67-positive cells in multiple fields of view per tumor.
Data Presentation
The quantitative data from the efficacy and pharmacodynamic studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Antitumor Efficacy of Mobocertinib in EGFR Exon 20 Insertion NSCLC PDX Models
| PDX Model (EGFR Mutation) | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Final Tumor Weight (g, mean ± SEM) |
| CTG-2842 (ASV) | Vehicle | 0.5% Methylcellulose, PO, QD | - | - |
| Mobocertinib | 15 mg/kg, PO, QD | 250 (relative to vehicle)[5] | - | |
| LU0387 (NPH) | Vehicle | 0.5% Methylcellulose, PO, QD | - | - |
| Mobocertinib | - | - | - | |
| CTG-2130 (GL) | Vehicle | 0.5% Methylcellulose, PO, QD | - | - |
| Mobocertinib | 15 mg/kg, PO, QD | 64[5] | - |
Note: Data presented is based on available preclinical studies. Researchers should populate this table with their own experimental data.
Table 2: Pharmacodynamic Effects of Mobocertinib in EGFR Exon 20 Insertion NSCLC PDX Models
| PDX Model (EGFR Mutation) | Treatment Group | pEGFR Inhibition (%) (vs. Vehicle) | Ki-67 Proliferation Index (%) (mean ± SEM) |
| LU0387 (NPH) | Vehicle | - | - |
| Mobocertinib | Significant reduction[5] | - | |
| Example Model | Vehicle | 0 | 75 ± 5 |
| Mobocertinib | 85 | 20 ± 3 |
Note: This table includes example data and should be replaced with actual experimental results.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of mobocertinib efficacy in patient-derived xenograft models of NSCLC with EGFR exon 20 insertion mutations. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of mobocertinib and inform its clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Mobocertinib Succinate? [synapse.patsnap.com]
- 3. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Mobocertinib Resistance in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for identifying and characterizing mechanisms of resistance to mobocertinib, a tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) exon 20 insertion mutations.
Introduction
Mobocertinib is a targeted therapy for non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.[1][2] However, as with other targeted therapies, acquired resistance can limit its long-term efficacy.[3][4] Understanding and detecting the mechanisms of resistance is crucial for developing subsequent treatment strategies and novel therapeutic agents. Resistance to mobocertinib can be broadly categorized into two main types:
-
EGFR-dependent mechanisms: These involve alterations to the EGFR gene itself, such as the acquisition of secondary mutations (e.g., T790M, C797S) or amplification of the EGFR gene.[1][4][5]
-
EGFR-independent mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. A common example is the amplification of the MET proto-oncogene, which leads to the activation of downstream pathways like the PI3K/AKT and MAPK/ERK signaling cascades.[6][7][8] Other mechanisms include mutations in downstream effector proteins like KRAS.[2][3]
This document outlines key experimental procedures to investigate these resistance mechanisms in cell line models.
Data Presentation: Quantitative Analysis of Mobocertinib Resistance
The half-maximal inhibitory concentration (IC50) is a critical measure of drug effectiveness. An increase in the IC50 value in a resistant cell line compared to its parental, sensitive counterpart is a key indicator of acquired resistance.
| Cell Line Model | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance | Suspected Resistance Mechanism | Reference |
| Ba/F3-EGFRA763_Y764insFQEA | 5.5 | >1000 | >181 | C797S Mutation | [4] |
| Ba/F3-EGFRV769_D770insASV | 8.2 | 150 | 18.3 | T790M Mutation | [4] |
| Ba/F3-EGFRH773_V774insNPH | 3.9 | 85 | 21.8 | T790M Mutation | [4] |
| Patient-Derived Line (EGFRex20ins) | Not Specified | Not Specified | Not Specified | KRAS Q61H Mutation | [2][3] |
| Patient-Derived Line (EGFRex20ins) | Not Specified | Not Specified | Not Specified | MET Amplification | [1][6] |
Experimental Protocols
Generation of Mobocertinib-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous exposure to escalating doses of mobocertinib.[9][10][11]
Materials:
-
Parental cancer cell line with an EGFR exon 20 insertion mutation
-
Complete cell culture medium
-
Mobocertinib (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Protocol:
-
Determine the initial IC50 of the parental cell line:
-
Initiate drug exposure:
-
Culture the parental cells in their complete medium containing mobocertinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
-
Dose escalation:
-
When the cells resume a normal growth rate (comparable to the parental cells without the drug), passage them and increase the mobocertinib concentration by 1.5 to 2-fold.
-
Monitor the cells for signs of toxicity and proliferation.
-
-
Repeat and establish resistant clones:
-
Continue this process of stepwise dose escalation over several months.
-
Once cells are stably proliferating at a significantly higher concentration of mobocertinib (e.g., 10-fold the initial IC50), isolate single-cell clones through limiting dilution.[9]
-
-
Characterize resistant clones:
-
Expand the clones and confirm their resistance by re-evaluating the IC50. A significant increase in IC50 compared to the parental line indicates the successful generation of a resistant cell line.[10]
-
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin.[13]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
Mobocertinib serial dilutions
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Ex/Em ~560/590 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined for each cell line.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Add 100 µL of medium containing serial dilutions of mobocertinib to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
-
Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control).
-
Normalize the fluorescence values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Western Blotting for EGFR Pathway Activation
This protocol is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.[14][15]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat parental and resistant cells with mobocertinib at various concentrations for a specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.[14]
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the signaling activation in resistant versus parental cells.
-
Droplet Digital PCR (ddPCR) for Mutation Detection
ddPCR is a highly sensitive method for detecting and quantifying known mutations, such as EGFR T790M.[16][17]
Materials:
-
Genomic DNA extracted from parental and resistant cell lines
-
ddPCR-specific primers and probes for the target mutation (e.g., EGFR T790M) and wild-type allele
-
ddPCR Supermix
-
Droplet generator and reader
Protocol:
-
Prepare the ddPCR reaction:
-
Combine the genomic DNA, primers, probes, and ddPCR supermix.
-
-
Generate droplets:
-
Load the reaction mix into a droplet generator to partition the sample into thousands of nanoliter-sized droplets.
-
-
PCR amplification:
-
Perform PCR amplification on a thermal cycler.
-
-
Read droplets:
-
Load the droplets into a droplet reader, which will analyze each droplet individually for fluorescence.
-
-
Data Analysis:
Visualizations
Caption: Workflow for generating and characterizing mobocertinib-resistant cell lines.
Caption: Simplified EGFR signaling pathway and the inhibitory action of mobocertinib.
Caption: Overview of EGFR-dependent and -independent resistance mechanisms to mobocertinib.
References
- 1. Resistance mechanisms of EGFR tyrosine kinase inhibitors, in EGFR exon 20 insertion-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Secondary Mutations of the EGFR Gene That Confer Resistance to Mobocertinib in EGFR Exon 20 Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of EGFR mutations in non-small cell lung cancer by droplet digital PCR | PLOS One [journals.plos.org]
- 17. Detection of Plasma EGFR Mutations in NSCLC Patients with a Validated ddPCR Lung cfDNA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Application of ddPCR in detection of the status and abundance of EGFR T790M mutation in the plasma samples of non-small cell lung cancer patients [frontiersin.org]
Application Notes and Protocols for Preclinical Evaluation of Mobocertinib Succinate in Animal Models of NSCLC with EGFR Exon 20 Insertions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20Ins) mutations presents a significant therapeutic challenge.[1] These mutations constitute up to 12% of all EGFR mutations in NSCLC and are generally insensitive to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[2][3] Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible TKI specifically designed to target EGFR Ex20Ins mutations.[1][4] It forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR, leading to sustained inhibition of the receptor's kinase activity.[3][5] Preclinical studies in various animal models have been crucial in demonstrating the efficacy and characterizing the pharmacokinetic and pharmacodynamic profile of mobocertinib, supporting its clinical development.[4][6]
These application notes provide detailed protocols and guidance for utilizing animal models to study mobocertinib in the context of NSCLC with EGFR Exon 20 insertions.
Mechanism of Action: Targeting the EGFR Exon 20 Insertion
EGFR Ex20Ins mutations lead to constitutive, ligand-independent activation of the receptor's tyrosine kinase domain. This results in the persistent activation of downstream signaling pathways, primarily the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which drive cell proliferation, survival, and migration.[7][8] Mobocertinib is engineered to overcome the steric hindrance created by the exon 20 insertion, allowing it to effectively bind to and irreversibly inhibit the mutated EGFR.[5] This blockade of the primary oncogenic driver leads to the suppression of downstream signaling and subsequent anti-tumor effects.
Caption: Mobocertinib inhibits mutated EGFR, blocking downstream PI3K/AKT and RAS/ERK pathways.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of mobocertinib. Patient-derived xenografts (PDXs), which retain the histological and genetic characteristics of the original patient tumor, are highly recommended for efficacy studies.[9][10] Cell line-derived xenografts (CDX) and genetically engineered mouse models (GEMMs) also serve important roles in mechanistic studies and initial screening.
| Model Type | Specific Examples | Key Characteristics & EGFR Ex20Ins Mutation | Recommended Use |
| Patient-Derived Xenograft (PDX) | LU0387 | Derived from a patient with NSCLC adenocarcinoma. Harbors the H773-V774insNPH mutation.[11][12] | Gold standard for in vivo efficacy and biomarker studies. |
| CTG-2842 | Derived from an erlotinib-refractory NSCLC patient.[12] | Efficacy testing in a treatment-resistant context. | |
| LXFE 2478 | Driven by the M766_A767insASV mutation.[13][14] | In vitro (PDX-derived cell lines) and in vivo correlation studies. | |
| Cell Line-Derived Xenograft (CDX) | Ba/F3 Cells | Pro-B cells engineered to express various human EGFR Ex20Ins mutations (e.g., A767_V769dupASV, D770_N771insSVD).[15] | Initial screening, mechanism of action studies, and resistance studies. |
| Patient-Derived Cell Lines | BID007 (A763_Y764insFQEA), BID019 (N771_H772insH).[15] | Correlating in vitro sensitivity with in vivo outcomes. | |
| Genetically Engineered Mouse Model (GEMM) | CCSP-rtTA;TetO-EGFR | Doxycycline-inducible expression of specific EGFR mutations in lung epithelial cells.[16][17] | Studying tumor initiation, progression, and interaction with the immune system. |
Preclinical Efficacy Data Summary
Quantitative data from preclinical studies demonstrate mobocertinib's potent and selective activity against various EGFR Ex20Ins mutations.
Table 1: In Vitro Activity of Mobocertinib Against EGFR Exon 20 Insertion Mutants
| Cell Line Model | EGFR Exon 20 Insertion Mutation | Mobocertinib IC₅₀ (nM) | Reference |
| Ba/F3 | D770_N771insSVD | 3.9 | [15] |
| Ba/F3 | A767_V769dupASV | 6.0 | [15] |
| Ba/F3 | H773_V774insH | 10.9 | [15] |
| BID007 (Patient-Derived) | A763_Y764insFQEA | ~15 | [15] |
| BID019 (Patient-Derived) | N771_H772insH | ~25 | [15] |
Table 2: In Vivo Efficacy of Mobocertinib in NSCLC Xenograft Models
| Model Type | Model Name | EGFR Exon 20 Insertion Mutation | Mobocertinib Dose (mg/kg, daily) | Antitumor Outcome | Reference |
| PDX | CTG-2842 | Not specified | 15 | 92% tumor regression | [12] |
| PDX | LU0387 | H773-V774insNPH | 15 | 56% tumor growth inhibition | [12] |
| CDX | Ba/F3 | D770_N771insSVD | 25 | Significant tumor growth inhibition | [4] |
| Orthotopic | Murine Model | Not specified | Not specified | Demonstrated antitumor efficacy | [4] |
Experimental Protocols
Detailed protocols are essential for reproducible and reliable preclinical studies. The following sections outline key methodologies for evaluating mobocertinib in vivo.
Caption: Standard workflow for assessing the in vivo efficacy of mobocertinib in xenograft models.
Protocol 1: In Vivo Efficacy Assessment in Xenograft Models
This protocol describes a typical efficacy study using either PDX or CDX models subcutaneously implanted in immunodeficient mice (e.g., NOD/SCID or Nu/Nu).
1. Materials:
-
Immunocompromised mice (6-8 weeks old).
-
Cryopreserved PDX tumor fragments or cultured NSCLC cells with confirmed EGFR Ex20Ins.
-
Matrigel (optional, for CDX).
-
Mobocertinib succinate.
-
Vehicle solution: 10% N-methyl-2-pyrrolidone (NMP) / 90% polyethylene glycol (PEG).[18]
-
Calipers, animal scale, oral gavage needles.
2. Procedure:
-
Tumor Implantation:
-
PDX: Thaw a cryopreserved tumor fragment and implant a small piece (~3-5 mm³) subcutaneously into the flank of each mouse.[19]
-
CDX: Harvest cultured cells and resuspend in saline or media, often mixed 1:1 with Matrigel. Inject approximately 2-5 x 10⁶ cells subcutaneously into the flank.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Begin measuring tumor dimensions with calipers 2-3 times per week once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches 100-200 mm³, randomize animals into treatment groups (e.g., Vehicle control, Mobocertinib at various doses). Ensure even distribution of tumor sizes across groups.
-
Prepare fresh dosing solutions of mobocertinib in the vehicle daily.
-
Administer mobocertinib or vehicle via oral gavage once daily at the desired dose (e.g., 15-50 mg/kg).[18]
-
Monitor animal health and record body weight at each tumor measurement. Significant body weight loss (>15-20%) may indicate toxicity.
-
-
Endpoint and Data Analysis:
-
Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
For tumors that shrink, calculate percent regression relative to initial size.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Target Inhibition
This protocol assesses whether mobocertinib is inhibiting its target (EGFR) within the tumor tissue.
1. Materials:
-
Tumor samples collected from the in vivo efficacy study (Protocol 1).
-
Protein lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-EGFR (p-EGFR), anti-total-EGFR, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
2. Procedure:
-
Sample Collection:
-
Excise tumors from vehicle and mobocertinib-treated mice at a specific time point post-final dose (e.g., 2-4 hours) to capture the drug's effect.
-
Snap-freeze tumors immediately in liquid nitrogen and store at -80°C.
-
-
Protein Extraction and Quantification:
-
Homogenize frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
A significant reduction in the p-EGFR/total-EGFR ratio in the mobocertinib-treated group compared to the vehicle group indicates effective target inhibition.[15]
-
Protocol 3: Pharmacokinetic (PK) Analysis
This protocol outlines the collection and analysis of plasma samples to determine the concentration of mobocertinib and its active metabolites (AP32960, AP32914).[20]
1. Materials:
-
Mice bearing tumors (can be from a satellite group of the efficacy study).
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
LC/MS-MS system for bioanalysis.
2. Procedure:
-
Dosing and Sample Collection:
-
Administer a single oral dose of mobocertinib to a cohort of mice.
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). A sparse sampling design can be used where different mice are sampled at different time points.
-
-
Plasma Preparation:
-
Immediately place blood into EDTA tubes on ice.
-
Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma samples for concentrations of mobocertinib and its active metabolites using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[18]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
This data is crucial for understanding the drug's exposure profile and correlating it with efficacy and toxicity.
-
References
- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Development, Inventions, and Patent Trends on this compound: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation and Characterization of a New Preclinical Mouse Model of EGFR-Driven Lung Cancer with MET-Induced Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Population pharmacokinetics of mobocertinib in healthy volunteers and patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Mobocertinib's Effect on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the effects of mobocertinib, a potent, irreversible tyrosine kinase inhibitor (TKI), on downstream signaling pathways. Mobocertinib is particularly effective against non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3]
Introduction to Mobocertinib and its Mechanism of Action
Mobocertinib is an oral TKI designed to selectively target EGFR exon 20 insertion mutations, which are notoriously resistant to first and second-generation EGFR TKIs.[1][2] It also demonstrates inhibitory activity against other EGFR family members like HER2 at clinically relevant concentrations.[4][5] Mobocertinib irreversibly binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and subsequently blocking downstream signaling pathways that drive cellular proliferation and survival.[1][6] The major downstream signaling cascades affected include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and STAT pathways.[7][8]
Quantitative Analysis of Mobocertinib's Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of mobocertinib against various EGFR mutations and its effect on cell viability in different cancer cell lines.
Table 1: In Vitro Inhibitory Potency of Mobocertinib Against EGFR Mutants
| EGFR Mutant | Cell Line | IC50 (nM) | Fold Selectivity vs. WT | Reference |
| Exon 20 Insertion (A767_V769dupASV) | Ba/F3 | 4.3 - 22.5 | 1.5 to 8-fold more potent than WT | [9] |
| Exon 20 Insertion (D770_N771insSVD) | Ba/F3 | 4.3 - 22.5 | 1.5 to 8-fold more potent than WT | [9] |
| Exon 20 Insertion (H773_V774insH) | Ba/F3 | 4.3 - 22.5 | 1.5 to 8-fold more potent than WT | [9] |
| Wild-Type (WT) EGFR | A431 | 34.5 | - | [9] |
| Common Activating Mutations (del19, L858R) | HCC827, HCC4011 | 2.7 - 3.3 | More potent than WT | [9] |
| T790M Resistance Mutation | H1975 | 6.3 - 21.3 | More potent than WT | [9] |
Table 2: Effect of Mobocertinib on Cell Viability
| Cell Line | EGFR/HER2 Status | Assay | IC50 (nM) | Reference |
| LU0387 (NPH) | EGFR Exon 20 Insertion | 7-day incubation | 21 | [10] |
| CUTO14 (ASV) | EGFR Exon 20 Insertion | Not Specified | Significantly reduced viability compared to other TKIs | [6] |
| H1781 | HER2 Exon 20 Insertion | 6-hour incubation | Inhibition of HER2 signaling at 10, 100, 1000 nM | [10] |
| Ba/F3 (HER2 exon 20YVMA) | HER2 Exon 20 Insertion | 6-hour incubation | Inhibition of HER2 signaling at 10, 100, 1000 nM | [10] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the impact of mobocertinib on downstream signaling.
Protocol 1: Western Blotting for Phosphorylated and Total Protein Levels
This protocol is designed to analyze the phosphorylation status of key signaling proteins such as EGFR, AKT, and ERK, providing a direct measure of mobocertinib's inhibitory effect.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of EGFR, AKT, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of mobocertinib (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 6 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with loading buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Figure 1. Experimental workflow for Western blot analysis.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Protein-Protein Interactions
This protocol is used to identify proteins that interact with EGFR, providing insights into the composition of signaling complexes and how they are affected by mobocertinib.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Mass spectrometer and reagents for proteomic analysis
Procedure:
-
Cell Culture and Treatment: Treat cells with mobocertinib as described in Protocol 1.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[11]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with an anti-EGFR antibody for several hours to overnight at 4°C.[11]
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and quantify their abundance using proteomic software. Compare the protein profiles from mobocertinib-treated and untreated samples to identify changes in protein interactions.
-
Figure 2. Workflow for IP-MS analysis of protein interactions.
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of mobocertinib's cytotoxic effects.
Materials:
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of mobocertinib. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
MTT/MTS Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value of mobocertinib.
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by mobocertinib.
Figure 3. EGFR signaling pathway and mobocertinib's point of inhibition.
References
- 1. What is the mechanism of Mobocertinib Succinate? [synapse.patsnap.com]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Utility of Mobocertinib in the Treatment of NSCLC – Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. oncodaily.com [oncodaily.com]
- 9. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Mobocertinib Succinate in the Study of HER2 (ERBB2) Exon 20 Insertion Mutations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of mobocertinib succinate in preclinical research focused on HER2 (ERBB2) exon 20 insertion mutations. This document includes an overview of the compound, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) designed to target epidermal growth factor receptor (EGFR) and HER2 exon 20 insertion mutations.[1][2][3] While initially developed for EGFR exon 20 insertions in non-small cell lung cancer (NSCLC), preclinical studies have demonstrated its potent activity against HER2 exon 20 insertion mutations, which are known oncogenic drivers in various cancers, including NSCLC.[1][4][5] Mobocertinib's irreversible binding mechanism is thought to contribute to its increased potency and sustained inhibition of kinase activity.[2]
Mechanism of Action
Mobocertinib covalently binds to the cysteine 797 residue in the ATP-binding pocket of EGFR and HER2, leading to irreversible inhibition of the receptor's kinase activity.[2][6][7] This prevents autophosphorylation and downstream activation of key signaling pathways, including the PI3K-AKT and MAPK pathways, thereby inhibiting tumor cell proliferation and survival.[8] Preclinical studies have shown that mobocertinib exhibits selectivity for HER2 exon 20 insertion mutants over wild-type (WT) EGFR.[1][4][5]
Data Presentation
In Vitro Sensitivity of HER2 Exon 20 Insertion Mutant Cell Lines to Mobocertinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of mobocertinib against various cell lines harboring HER2 exon 20 insertion mutations.
| Cell Line | HER2 Exon 20 Insertion Mutant | Mobocertinib IC50 (µM) | Reference |
| Ba/F3 | A775_G776insYVMA | >0.1 | [1] |
| Ba/F3 | G776>VC | <0.01 | [1] |
| Ba/F3 | P780_Y781insGSP | ~0.01 | [1] |
| H1781 | G776>VC | 0.12 | [1] |
Selectivity Profile of Mobocertinib
This table presents the ratio of IC50 values for HER2 exon 20 insertion mutations versus wild-type EGFR, indicating the selectivity of mobocertinib. A lower ratio suggests greater selectivity for the mutant receptor.
| HER2 Exon 20 Insertion Mutant (in Ba/F3 cells) | IC50 Ratio (HER2 mutant / WT EGFR) | Reference |
| A775_G776insYVMA | ~1 | [1] |
| G776>VC | <0.1 | [1] |
| P780_Y781insGSP | ~0.1 | [1] |
In Vivo Efficacy of Mobocertinib in HER2 Exon 20 Insertion Models
The table below outlines the in vivo antitumor activity of mobocertinib in various preclinical models.
| Model Type | HER2 Exon 20 Insertion | Treatment | Outcome | Reference |
| Genetically Engineered Mouse Model (GEMM) | G776>VC | Mobocertinib | Sustained complete response | [1][4][5] |
| Genetically Engineered Mouse Model (GEMM) | A775_G776insYVMA | Mobocertinib | Partial and transient response | [1][4][5] |
| Ba/F3-HER2 YVMA Allograft | A775_G776insYVMA | Mobocertinib (50 and 100 mg/kg) | Dose-dependent tumor growth inhibition | [9] |
| Patient-Derived Xenograft (PDX) | A775_G776insYVMA | Mobocertinib (15 and 30 mg/kg) | Tumor volume change | [9] |
Clinical Activity of Mobocertinib in EGFR Exon 20 Insertion-Mutant NSCLC (for context)
While not specific to HER2 mutations, the clinical data for EGFR exon 20 insertion-mutant NSCLC provides context for mobocertinib's activity. In a Phase 1/2 trial of previously treated patients, mobocertinib demonstrated the following efficacy.[10][11][12]
| Parameter | Value |
| Confirmed Objective Response Rate (ORR) | 28-35% |
| Median Duration of Response (DoR) | 17.5 months |
| Disease Control Rate (DCR) | 78% |
| Median Overall Survival (OS) | 24 months |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the IC50 of mobocertinib in cancer cell lines with HER2 exon 20 insertion mutations.
Materials:
-
This compound[13]
-
Dimethyl sulfoxide (DMSO)[13]
-
HER2 exon 20 insertion mutant cell lines (e.g., Ba/F3 engineered lines, H1781)[1]
-
Wild-type EGFR expressing cell line (e.g., A431) for selectivity profiling[1]
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Preparation of Mobocertinib Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of mobocertinib in culture medium from the stock solution. Remove the old medium from the cells and add the medium containing various concentrations of mobocertinib. Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the results to the DMSO control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of HER2 Signaling Pathway Inhibition
This protocol is for assessing the effect of mobocertinib on the phosphorylation of HER2 and downstream signaling proteins.
Materials:
-
This compound
-
HER2 exon 20 insertion mutant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of mobocertinib (e.g., 0.01, 0.1, 1 µM) for a specified time (e.g., 6 hours).[1][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine the effect of mobocertinib on protein phosphorylation.
Protocol 3: In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of mobocertinib in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle for oral administration
-
Immunocompromised mice (e.g., nude or SCID)
-
HER2 exon 20 insertion mutant cancer cells
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Drug Administration: Administer mobocertinib orally once daily at predetermined doses (e.g., 15, 30, 50, 100 mg/kg).[9][13] The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Data Analysis: At the end of the study, compare the tumor growth between the treated and control groups to determine the antitumor efficacy of mobocertinib.
Visualizations
HER2 Signaling Pathway and Mobocertinib Inhibition
Caption: HER2 signaling pathway activated by exon 20 insertion mutations and inhibited by mobocertinib.
Experimental Workflow for In Vitro Analysis of Mobocertinib
References
- 1. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting HER2 Exon 20 Insertion-Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Development, Inventions, and Patent Trends on this compound: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. Takeda Presents Positive Results For Mobocertinib in Patients with EGFR Exon20 insertion+ mNSCLC Who Received Prior Platinum-based Chemotherapy [takedaoncology.com]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. Takeda Presents Updated Results for Mobocertinib, Further Substantiating the Clinical Benefit in Patients with EGFR Exon20 Insertion+ mNSCLC | Business Wire [kommunikasjon.ntb.no]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Assessing the performance of different outcomes for tumor growth studies with animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of pEGFR and pERK1/2 Following Mobocertinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mobocertinib (TAK-788) is an oral, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[1][2] These mutations are a key driver in a subset of non-small cell lung cancer (NSCLC) and are historically associated with resistance to other EGFR TKIs.[2] Mobocertinib covalently binds to the cysteine 797 residue in the ATP-binding site of EGFR, leading to the inhibition of EGFR autophosphorylation and the subsequent suppression of downstream signaling pathways critical for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) pathway.[3][4]
This document provides detailed application notes and protocols for the analysis of EGFR and ERK1/2 phosphorylation status in response to mobocertinib treatment using Western blotting. The phosphorylation of EGFR (pEGFR) and its downstream effector ERK1/2 (pERK1/2) are key pharmacodynamic biomarkers for assessing the cellular activity of mobocertinib.
Signaling Pathway
The binding of a ligand, such as EGF, to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways, including the MAPK/ERK pathway. Mobocertinib acts as an inhibitor of this initial phosphorylation step, thereby blocking the entire downstream cascade.
Caption: EGFR signaling pathway and the inhibitory action of mobocertinib.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to assess the effect of mobocertinib on pEGFR and pERK1/2 levels.
Caption: Experimental workflow for Western blot analysis.
Quantitative Data Summary
The following table summarizes the inhibitory activity of mobocertinib on cell viability and EGFR phosphorylation in various NSCLC cell lines harboring EGFR mutations. This data is derived from in vitro studies.
| Cell Line | EGFR Mutation | Assay | Endpoint | Mobocertinib IC₅₀ (nM) | Reference |
| CUTO14 | ex20ins (ASV) | Cell Viability | IC₅₀ | 33 | [5] |
| LU0387 | ex20ins (NPH) | Cell Viability | IC₅₀ | 21 | [6] |
| Ba/F3 | ex20ins (NPG) | Kinase Activity | IC₅₀ | 4.3 | [5] |
| Ba/F3 | ex20ins (ASV) | Kinase Activity | IC₅₀ | 10.9 | [5] |
| Ba/F3 | ex20ins (FQEA) | Kinase Activity | IC₅₀ | 11.8 | [5] |
| Ba/F3 | ex20ins (NPH) | Kinase Activity | IC₅₀ | 18.1 | [5] |
| Ba/F3 | ex20ins (SVD) | Kinase Activity | IC₅₀ | 22.5 | [5] |
| HCC827 | del19 | pEGFR Inhibition | IC₅₀ | 1.3-4.0 | [7] |
| H4011 | L858R | pEGFR Inhibition | IC₅₀ | 1.3-4.0 | [7] |
| H1975 | L858R+T790M | pEGFR Inhibition | IC₅₀ | 9.8 | [7] |
| A431 | Wild-Type | pEGFR Inhibition | IC₅₀ | 35 | [5] |
Experimental Protocols
Cell Culture and Mobocertinib Treatment
-
Cell Culture: Culture human NSCLC cell lines with EGFR exon 20 insertion mutations (e.g., CUTO14, LU0387) or other relevant mutations in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Mobocertinib Preparation: Prepare a stock solution of mobocertinib in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1 µM).[6]
-
Treatment: When cells reach the desired confluency, replace the culture medium with fresh medium containing the various concentrations of mobocertinib or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 2, 6, or 8 hours).[3][6]
Western Blot Protocol for pEGFR and pERK1/2
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total EGFR
-
Rabbit anti-total ERK1/2
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (as a loading control)
-
-
-
Antibody dilutions should be optimized according to the manufacturer's recommendations (typically 1:1000).[3]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse secondary antibody (depending on the primary antibody host) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.[3]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Plot the normalized band intensities against the mobocertinib concentration to visualize the dose-dependent inhibition.
-
Conclusion
Western blot analysis is a fundamental technique for elucidating the mechanism of action of targeted therapies like mobocertinib. By following these detailed protocols, researchers can effectively assess the inhibitory effect of mobocertinib on EGFR and ERK1/2 phosphorylation, providing crucial insights into its pharmacodynamic properties and cellular potency. This information is invaluable for both basic research and the clinical development of novel cancer therapeutics.
References
- 1. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Mobocertinib Succinate In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to mobocertinib succinate in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My mobocertinib-sensitive EGFR exon 20 insertion (Ex20ins) mutant cell line is no longer responding to treatment. What are the likely causes?
Acquired resistance to mobocertinib in vitro is primarily driven by two categories of molecular alterations: on-target modifications of the EGFR gene itself and off-target activation of bypass signaling pathways that circumvent EGFR inhibition.
-
On-Target Resistance: This typically involves secondary mutations in the EGFR gene that interfere with mobocertinib binding or lead to EGFR amplification. Common secondary mutations include T790M and C797S.[1][2] The specific mutation that arises can be dependent on the primary Ex20ins mutation.[2] EGFR amplification, leading to an overexpression of the target protein, has also been observed.[3][4]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to maintain proliferation and survival despite EGFR inhibition. Key bypass pathways implicated in mobocertinib resistance include:
Q2: How can I determine the mechanism of resistance in my cell line?
A multi-step approach is recommended to elucidate the resistance mechanism:
-
Sequence EGFR: Analyze the EGFR gene for secondary mutations, particularly T790M and C797S in exon 20.
-
Assess EGFR Copy Number: Evaluate for EGFR gene amplification using techniques like fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS).
-
Investigate Bypass Pathways:
-
Check for MET amplification using FISH.
-
Perform phospho-receptor tyrosine kinase (RTK) arrays to identify other activated RTKs.
-
Use Western blotting to examine the phosphorylation status of key downstream signaling proteins like ERK and AKT.[5][6]
-
Conduct NGS on a broader cancer gene panel to identify mutations in bypass pathway components like KRAS, BRAF, and PIK3CA.[5][6][7]
-
Q3: My experiments show MET amplification as a potential resistance mechanism. How can I confirm this and is there a way to overcome it in vitro?
To confirm MET-driven resistance, you can treat your resistant cells with a combination of mobocertinib and a MET inhibitor (e.g., crizotinib, capmatinib). A synergistic effect on cell viability would support MET amplification as the resistance mechanism. In preclinical models, the combination of an EGFR TKI and a MET inhibitor has been shown to overcome resistance in MET-amplified, EGFR-mutant cells.[8][9][10]
Q4: I have identified a secondary EGFR mutation (T790M or C797S). What are my next steps?
The presence of a T790M mutation may confer resistance to mobocertinib.[1] The C797S mutation prevents the covalent binding of irreversible TKIs like mobocertinib.[11] To overcome resistance driven by these mutations, you could explore:
-
Alternative EGFR TKIs: Investigate the efficacy of other EGFR TKIs that may have activity against the specific secondary mutation observed. For example, some third-generation TKIs were designed to target T790M.
-
Combination Therapies: The combination of mobocertinib with a bispecific antibody like amivantamab has demonstrated greater antitumor activity than either agent alone in patient-derived xenograft models and may be a strategy to overcome certain resistance mechanisms.[1]
Troubleshooting Guides
Problem: Difficulty in Generating a Mobocertinib-Resistant Cell Line
| Potential Cause | Troubleshooting Steps |
| Incorrect Starting Concentration of Mobocertinib | Determine the IC50 of mobocertinib in your parental cell line. Start the resistance induction protocol with a concentration at or slightly below the IC20. |
| Inappropriate Dose Escalation Strategy | Gradually increase the mobocertinib concentration in a stepwise manner (e.g., 1.5-2 fold increments).[12] Allow the cells to recover and resume proliferation before each dose escalation. Avoid large jumps in concentration which can lead to widespread cell death. |
| Cell Line Instability or Heterogeneity | Ensure you are using a stable, clonal parental cell line. If the parental line is heterogeneous, you may need to subclone to isolate a sensitive population before starting resistance induction. |
| Insufficient Time for Resistance Development | Generating a resistant cell line can take several months. Be patient and continue the dose escalation protocol as long as a subpopulation of cells survives and proliferates. |
Problem: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize the cell seeding density to ensure logarithmic growth throughout the assay period. |
| Drug Potency and Stability | Prepare fresh dilutions of mobocertinib from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's instructions. |
| Assay Readout Issues | Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is linear in the range of cell numbers used. |
| Edge Effects in Multi-well Plates | To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS. |
Quantitative Data Summary
Table 1: IC50 Values of Mobocertinib in EGFR Exon 20 Insertion Mutant Cell Lines
| Cell Line Model | EGFR Exon 20 Insertion Mutation | Mobocertinib IC50 (nM) | Reference |
| Ba/F3 | A763_Y764insFQEA | ~15 | [3] |
| Ba/F3 | N771_H772insH | ~25 | [3] |
| Patient-Derived (BID007) | A763_Y764insFQEA | ~20 | [3] |
| Patient-Derived (BID019) | N771_H772insH | ~30 | [3] |
| Ba/F3-HER2 | A775_G776insYVMA | ~50 | [5] |
| Ba/F3-HER2 | G776>VC | ~40 | [5] |
| H1781 (HER2) | G776>VC | ~60 | [5] |
Note: IC50 values are approximate and can vary between experiments and laboratories.
Experimental Protocols
Generation of Mobocertinib-Resistant Cell Lines
This protocol is a general guideline and may need optimization for specific cell lines.
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of mobocertinib for the parental cell line using a standard cell viability assay (e.g., CCK-8 or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing mobocertinib at a concentration equal to the IC20.
-
Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed in fresh media with the same concentration of mobocertinib.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of mobocertinib by 1.5- to 2-fold.[12]
-
Repeat: Repeat steps 3 and 4 for several months. The goal is to gradually select for a population of cells that can proliferate in the presence of high concentrations of mobocertinib.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population. A significant increase in the IC50 (e.g., >3-fold) compared to the parental cell line indicates the development of resistance.[13]
-
Clonal Isolation: Once a resistant population is established, it is advisable to perform single-cell cloning to generate a homogenous resistant cell line.
Western Blotting for MAPK Pathway Activation
-
Cell Lysis: Lyse mobocertinib-sensitive and -resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Detection of EGFR T790M and C797S Mutations by Digital PCR
Droplet digital PCR (ddPCR) or other digital PCR platforms provide a highly sensitive method for detecting and quantifying rare mutations.
-
DNA Extraction: Extract genomic DNA from both parental sensitive and mobocertinib-resistant cell lines.
-
Assay Selection: Use commercially available or custom-designed primer and probe sets specific for the EGFR T790M and C797S mutations.
-
Droplet Generation: Prepare the PCR reaction mixture containing the DNA sample, primers, probes, and ddPCR supermix, and generate droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification on a thermal cycler.
-
Droplet Reading: Read the droplets on a droplet reader to count the number of positive (mutant) and negative (wild-type) droplets.
-
Data Analysis: Analyze the data to determine the fractional abundance of the mutant allele.
Visualizations
Caption: Mechanisms of acquired resistance to mobocertinib.
Caption: Workflow for investigating mobocertinib resistance.
Caption: Signaling pathways in mobocertinib resistance.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. filedn.com [filedn.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Managing off-target effects of mobocertinib in preclinical models
This guide is intended for researchers, scientists, and drug development professionals utilizing mobocertinib in preclinical models. It provides answers to frequently asked questions and troubleshooting strategies for managing the off-target effects of this compound during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving mobocertinib's common off-target effects?
A1: The primary mechanism behind mobocertinib's common off-target effects, such as diarrhea and skin rash, is the inhibition of wild-type epidermal growth factor receptor (WT-EGFR).[1] Mobocertinib is an irreversible kinase inhibitor designed to potently target EGFR exon 20 insertion (ex20ins) mutations.[2][3] However, it also inhibits WT-EGFR, albeit at higher concentrations.[4] This inhibition in non-tumor tissues like the gastrointestinal tract and skin leads to the most frequently observed toxicities.[1] The challenge in preclinical studies is that the therapeutic window—the concentration range that is effective against mutant EGFR without causing excessive WT-EGFR toxicity—can be narrow.[1]
Q2: What are the most common off-target toxicities to anticipate in preclinical animal models?
A2: Based on extensive clinical data that is substantiated by preclinical findings, the most common toxicities are gastrointestinal and dermatological.[1][5] Researchers should be prepared to observe and manage diarrhea, skin rash, paronychia (inflammation around the claws), stomatitis, and dry skin.[2][6] Less common but more severe potential toxicities include cardiac events, such as QTc interval prolongation, and interstitial lung disease (ILD)/pneumonitis.[7]
Q3: How does mobocertinib's selectivity for mutant versus wild-type EGFR impact experimental design?
A3: Mobocertinib was designed for selectivity against EGFR ex20ins mutants over WT-EGFR.[3] Preclinical studies show it inhibits these mutations at concentrations 1.5 to 10-fold lower than those required to inhibit WT-EGFR.[4] This selectivity profile is crucial for experimental design. It necessitates careful dose-finding studies to identify a concentration that maximizes anti-tumor activity (on-target) while minimizing toxicities (off-target). Experiments should ideally include monitoring of pharmacodynamic markers in both tumor and healthy tissues (e.g., skin) to assess the degree of on- and off-target EGFR inhibition.
Section 2: Troubleshooting Guides for Preclinical Studies
Issue 1: Animal models are exhibiting severe diarrhea and associated weight loss.
This is the most common adverse event associated with mobocertinib.[5][8]
-
Probable Cause: Inhibition of WT-EGFR in the gastrointestinal epithelium disrupts normal tissue homeostasis, leading to diarrhea, which can cause dehydration and weight loss.[1][7]
-
Troubleshooting Steps:
-
Proactive Management: Based on clinical experience where diarrhea onset is often early (median 5 days), consider initiating prophylactic measures at the start of dosing.[6][8]
-
Anti-diarrheal Co-medication: Administer an anti-diarrheal agent such as loperamide. In clinical studies, loperamide was the most common intervention.[6] Refer to the protocol in Section 3 for a sample methodology.
-
Dose Modification: If diarrhea is severe (e.g., >15% body weight loss), consider a dose reduction or a temporary interruption of mobocertinib administration until symptoms resolve, as is standard practice in clinical settings.[5][9]
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. Subcutaneous fluid administration may be necessary for dehydrated animals.
-
Monitoring: Institute daily monitoring of body weight, stool consistency, and general animal wellness.
-
| Parameter | Finding | Citation |
| Incidence (All Grades) | 93% | [6][8] |
| Incidence (Grade ≥3) | 22% | [6] |
| Median Time to Onset | 5 days | [6][8] |
| Median Time to Resolution | 2 days | [6][8] |
| Management | 74% of patients received antidiarrheal medication | [6] |
Issue 2: Development of skin rash, dermatitis, or paronychia in animal models.
Skin-related toxicities are the second most common class of adverse events.[6]
-
Probable Cause: Inhibition of WT-EGFR in the epidermis and hair follicles disrupts normal cell growth and function, leading to inflammatory skin conditions.[2]
-
Troubleshooting Steps:
-
Scoring and Monitoring: Use a standardized scoring system (see Protocol in Section 3) to objectively track the severity and progression of skin toxicities.
-
Topical Treatments: In clinical settings, management often includes topical corticosteroids and antibiotics.[6] Consider applying a veterinary-approved topical corticosteroid to affected areas to reduce inflammation.
-
Husbandry: Maintain a clean cage environment to prevent secondary infections, especially in cases of paronychia or open skin lesions.
-
Dose Modification: Severe, widespread, or ulcerative dermatitis may require a dose reduction or interruption of mobocertinib.[6]
-
Issue 3: Difficulty distinguishing on-target anti-tumor efficacy from off-target toxicity.
-
Probable Cause: The therapeutic window for mobocertinib can be narrow, meaning the doses required for efficacy may be close to those causing toxicity.[1]
-
Troubleshooting Steps:
-
Use Isogenic Cell Line Models: Employ paired cell lines (e.g., Ba/F3) engineered to express either EGFR ex20ins mutations or WT-EGFR. This allows for the direct calculation of a selectivity index in vitro.[3]
-
Pharmacodynamic (PD) Studies: Collect tumor and skin tissue samples from treated animals at various time points. Analyze the phosphorylation status of EGFR (pEGFR) via Western blot or immunohistochemistry. An ideal dose will show strong inhibition of pEGFR in the tumor with minimal inhibition in the skin.[1][10]
-
Dose Escalation Studies: Conduct a thorough in vivo dose-finding study that correlates tumor growth inhibition with the onset and severity of toxicities like diarrhea and rash to empirically determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your model.
-
| Cell Line / Target | Type | IC₅₀ (nM) | Citation |
| Ba/F3 ASV | EGFR ex20ins | 11 nM | [11] |
| A431 | Wild-Type EGFR | Data indicates selectivity over WT | [3][11] |
| Various Ba/F3 | EGFR ex20ins | Generally lower IC₅₀ vs WT | [3] |
| PC-9 | EGFR delE746_A750 | Most Sensitive | [1] |
| H1975 | EGFR L858R+T790M | Least Sensitive | [1] |
Section 3: Key Experimental Protocols
Protocol 1: Prophylactic Management of Diarrhea in Murine Models
This protocol provides a framework for mitigating mobocertinib-induced diarrhea. Doses should be optimized for the specific animal model and mobocertinib dosing regimen.
-
Materials:
-
Mobocertinib formulated in an appropriate vehicle.
-
Loperamide hydrochloride.
-
Sterile water or other appropriate vehicle for loperamide.
-
Oral gavage needles.
-
Scale for daily weight measurement.
-
Stool consistency scoring chart (e.g., 0=normal, 1=soft, 2=loose/unformed, 3=watery).
-
-
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study. Record baseline body weight and stool scores.
-
Group Allocation: Randomize animals into a control group (vehicle only), a mobocertinib group, and a mobocertinib + loperamide group.
-
Dosing - Mobocertinib: Administer mobocertinib orally (e.g., once daily) at the predetermined therapeutic dose.
-
Dosing - Loperamide (Prophylactic):
-
Based on veterinary consultation, a starting dose of 1-2 mg/kg loperamide can be administered orally.
-
Administer the first dose of loperamide approximately 30-60 minutes before the first dose of mobocertinib.
-
Continue loperamide administration once or twice daily, separated from mobocertinib administration by at least 4 hours to avoid potential absorption interactions.
-
-
Monitoring:
-
Record animal body weight daily.
-
Score stool consistency twice daily.
-
Observe animals for signs of dehydration (e.g., skin tenting, lethargy).
-
-
Intervention:
-
If an animal in the loperamide group develops diarrhea (Score ≥ 2), the frequency of loperamide administration can be increased (e.g., from once to twice daily).
-
If an animal loses >15% of its initial body weight, consider a temporary pause in mobocertinib dosing and provide supportive care (e.g., subcutaneous saline).
-
-
Protocol 2: Assessment and Scoring of Dermatological Toxicity
This protocol provides a method for standardized monitoring of skin-related off-target effects.
-
Materials:
-
Digital calipers.
-
Scoring sheet.
-
High-resolution camera for documentation.
-
-
Procedure:
-
Baseline Assessment: Before initiating treatment, carefully inspect each animal's skin, fur, and claws. Document any pre-existing abnormalities.
-
Monitoring Schedule: Conduct assessments at least three times per week.
-
Scoring System: Evaluate and score the following parameters:
-
Rash/Erythema (Redness):
-
0: No erythema.
-
1: Faint, localized erythema.
-
2: Moderate, widespread erythema.
-
3: Severe, intense erythema, potentially with edema.
-
-
Desquamation (Flaking/Scaling):
-
0: No scaling.
-
1: Minor flaking, localized.
-
2: Moderate scaling, widespread.
-
3: Severe, coarse scaling and peeling.
-
-
Lesions/Erosions:
-
0: Skin intact.
-
1: Small, isolated erosions or scabs.
-
2: Multiple erosions, some may be confluent.
-
3: Widespread erosions or ulcerations.
-
-
Paronychia (Clawbed Inflammation):
-
0: Normal.
-
1: Faint erythema/swelling in 1-2 clawbeds.
-
2: Moderate erythema/swelling in multiple clawbeds.
-
3: Severe inflammation, possibly with exudate, affecting most clawbeds.
-
-
-
Documentation: Record the scores for each animal at each time point. Take photographs to document the progression of any toxicities. Measure the area of any significant lesions with calipers.
-
Section 4: Diagrams and Workflows
Caption: On-target vs. Off-target signaling of mobocertinib.
Caption: Troubleshooting workflow for an in-vivo adverse event.
Caption: Decision tree for managing diarrhea in preclinical models.
References
- 1. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobocertinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization and Management of Gastrointestinal and Skin Toxicities with Mobocertinib in EGFR Exon 20 Insertion+ Non–Small-Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Characterization and management of adverse events observed with mobocertinib (TAK-788) treatment for EGFR exon 20 insertion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of mobocertinib, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobocertinib Succinate for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of mobocertinib succinate in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1][2][3][4] It forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of EGFR signaling pathways that are crucial for cell growth, proliferation, and survival.[1][3] While it potently inhibits EGFR exon 20 insertion mutations, it also shows activity against other EGFR family members like HER2 and HER4 at clinically relevant concentrations.[5]
Q2: What is the recommended starting concentration of this compound for in vitro studies?
The optimal starting concentration will depend on the specific cell line and the experimental endpoint. A good starting point is to use a concentration range around the 50% inhibitory concentration (IC50) for the cell line of interest. Based on published data, the IC50 of mobocertinib for cell lines with EGFR exon 20 insertion mutations typically ranges from 4.3 to 22.5 nM.[2] For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific model.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3][5] Store the solid compound at 4°C for short-term storage and frozen for long-term storage.[7] DMSO stock solutions should be stored at -20°C or -80°C and are generally stable for up to one month at -20°C and six months at -80°C.[5][7] When diluting the stock solution in cell culture media, ensure the final DMSO concentration is kept low (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: How stable is this compound in cell culture media?
Troubleshooting Guide
Issue 1: I am observing high levels of cell death even at low concentrations of mobocertinib.
-
Possible Cause 1: High sensitivity of the cell line. Some cell lines may be exceptionally sensitive to mobocertinib.
-
Solution: Perform a detailed dose-response experiment starting from a very low concentration (e.g., sub-nanomolar range) to determine the precise IC50 for your specific cell line.
-
-
Possible Cause 2: Off-target toxicity. While mobocertinib is selective, it can inhibit other kinases, which might lead to toxicity in certain cell types.
-
Solution: Review the kinase selectivity profile of mobocertinib and assess whether your cells express other sensitive kinases. Consider using a lower concentration that still effectively inhibits the target.
-
-
Possible Cause 3: Solvent toxicity. The concentration of the solvent (e.g., DMSO) used to dissolve mobocertinib may be too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower, and ideally below 0.1%.[6] Run a vehicle control (media with the same concentration of DMSO without the drug) to assess the effect of the solvent alone.
-
Issue 2: The inhibitory effect of mobocertinib seems to decrease over time in my long-term culture.
-
Possible Cause 1: Development of acquired resistance. Cells can develop resistance to TKIs over time through various mechanisms. A common mechanism of resistance to irreversible EGFR inhibitors is the acquisition of a secondary mutation, such as C797S, which prevents the covalent binding of the drug.[3] Another mechanism is the activation of bypass signaling pathways that circumvent the inhibited EGFR pathway.
-
Solution: To investigate resistance, you can perform molecular analyses such as sequencing the EGFR gene to check for secondary mutations or western blotting to assess the activation of alternative signaling pathways (e.g., MET, AXL).
-
-
Possible Cause 2: Compound degradation. Mobocertinib may degrade in the culture medium over extended periods.
-
Solution: Replenish the cell culture medium with freshly prepared mobocertinib every 48-72 hours to ensure a consistent and effective concentration.
-
-
Possible Cause 3: Selection of a resistant subpopulation. Your initial cell population may have contained a small number of resistant cells that have been selected for and have proliferated during the long-term culture.
-
Solution: Consider re-evaluating the IC50 of your long-term treated cell population to see if it has shifted compared to the parental cell line.
-
Issue 3: I am observing changes in cell morphology or growth characteristics after prolonged treatment.
-
Possible Cause 1: Cellular stress response. Long-term exposure to a kinase inhibitor can induce stress responses that may alter cell morphology and growth rates.
-
Solution: Monitor the cells closely using microscopy. Consider performing cell cycle analysis to see if the drug is causing arrest at a particular phase.
-
-
Possible Cause 2: Epithelial-to-mesenchymal transition (EMT). In some cases, resistance to EGFR TKIs can be associated with cells undergoing EMT, which can lead to changes in morphology and increased motility.
-
Solution: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by western blot or qPCR to determine if EMT has occurred.
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| LU0387 (NPH) | EGFR exon 20 insertion | 21 | [8] |
| HCC827 (D) | EGFR exon 19 deletion | 4 | [8] |
| HCC4011 (L) | EGFR exon 19 deletion | 1.3 | [8] |
| H1975 (LT) | L858R + T790M | 9.8 | [8] |
| A431 (WT) | Wild-Type EGFR | 35 | [8] |
| Ba/F3 (ASV) | EGFR exon 20 insertion (ASV) | 11 | [9] |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Target Pathway | Effect | Concentration | Time | Reference |
| CUTO14 (ASV) | pEGFR, pERK1/2 | Inhibition | 0.1 nM - 1 µM | 6 hours | [8] |
| HCC827 (D) | EGFR and downstream signaling | Potent inhibition | 0.3 nM - 1 µM | 6 hours | [8] |
| HCC4011 (L) | EGFR and downstream signaling | Potent inhibition | 0.3 nM - 1 µM | 6 hours | [8] |
| H1975 (LT) | EGFR and downstream signaling | Potent inhibition | 0.3 nM - 1 µM | 6 hours | [8] |
| H1781 | HER2 signaling (pHER2, pAKT, pERK1/2) | Inhibition | 0.01, 0.1, 1 µM | 6 hours | [8] |
| Ba/F3 (HER2 exon 20 YVMA) | HER2 signaling (pHER2, pAKT, pERK1/2) | Inhibition | 0.01, 0.1, 1 µM | 6 hours | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 72 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: After allowing the cells to adhere overnight, remove the existing medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: Long-Term Cell Culture with this compound
-
Initial Treatment: Start by treating the cells with a concentration of this compound that is at or slightly below the IC50 determined from the short-term assay.
-
Media Changes: Change the media and re-add the fresh drug every 2-3 days to maintain a consistent concentration and provide fresh nutrients.
-
Cell Passage: When the cells reach approximately 80-90% confluency, passage them as you would normally. Re-plate the cells in fresh medium containing the same concentration of mobocertinib.
-
Monitoring: Regularly monitor the cells for changes in morphology, growth rate, and viability.
-
Dose Escalation (for developing resistance models): To develop a resistant cell line, you can gradually increase the concentration of mobocertinib in a stepwise manner once the cells have adapted to the current concentration and resumed a stable growth rate. This process can take several months.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of mobocertinib.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dbaitalia.it [dbaitalia.it]
- 4. Discovery, Development, Inventions, and Patent Trends on this compound: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prolonged and tunable residence time using reversible covalent kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 9. First-Line Mobocertinib Versus Platinum-Based Chemotherapy in Patients With EGFR Exon 20 Insertion–Positive Metastatic Non–Small Cell Lung Cancer in the Phase III EXCLAIM-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting mobocertinib succinate solubility and stability in assays
Welcome to the technical support resource for mobocertinib succinate. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1] Solubility in DMSO has been reported to be as high as 25 mg/mL (approximately 35.52 mM).[1] For complete dissolution, sonication and gentle warming may be required.[1][2]
Q2: My this compound is precipitating when I add it to my cell culture medium. What should I do?
A2: Precipitation in aqueous solutions like cell culture media is a common issue when diluting a concentrated DMSO stock. This occurs because the compound's solubility is much lower in the aqueous environment of the media than in the DMSO stock.[3]
Here are several troubleshooting steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically well below 0.5%) to minimize its toxic effects on cells and reduce the chance of precipitation.[4]
-
Use Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform serial dilutions in the media. This gradual change in solvent environment can help keep the compound in solution.[4]
-
Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the drug stock can sometimes improve solubility.
-
Increase Final Volume: If your experimental design allows, increasing the total volume of media for the same final drug concentration can prevent the solubility limit from being exceeded.
Q3: How should I store my this compound stock solution and powder?
A3: Proper storage is critical to maintaining the stability and activity of the compound. Follow these guidelines:
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4]
-
DMSO Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5][6]
Q4: Is this compound stable under normal laboratory lighting and temperatures?
A4: The crystalline form (Form I) of this compound has been reported to be stable at ambient light.[7] However, as a general precaution for all research compounds, it is recommended to store solutions protected from light and to keep the container tightly sealed in a cool, well-ventilated area to prevent degradation.[6]
Solubility Data
The solubility of this compound can vary significantly depending on the solvent and the pH of the aqueous solution.
| Solvent/Solution | Temperature | Solubility | Notes |
| DMSO | Room Temp. | ~25 mg/mL (~35.52 mM) | Sonication or gentle warming may be required for full dissolution.[1][2] |
| Water (Form I Succinate Salt) | Not Specified | 1.9 mg/mL | [7] |
| Aqueous Solution, pH 1.0 | 37°C | 152 mg/mL | [8] |
| Aqueous Solution, pH 6.8 | 37°C | >17.6 mg/mL | [8] |
Stability and Storage Summary
Proper storage ensures the chemical integrity and biological activity of this compound.
| Form | Storage Temperature | Duration | Key Recommendations |
| Powder | -20°C | 3 years | Keep tightly sealed and protected from moisture.[4][6] |
| 4°C | 2 years | [4] | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[5][6] |
| -20°C | 1 month | [5][6] | |
| Working Solution (for in vivo use) | Room Temp. | Use Same Day | It is strongly recommended to prepare fresh solutions daily.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: this compound has a molecular weight of 703.78 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 7.04 mg of the compound.
-
Dissolution: Add the calculated mass of this compound powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Solubilize: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.[1] Ensure the solution is clear before proceeding.
-
Storage: Aliquot the clear stock solution into single-use, light-protected tubes and store at -80°C.[5]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Media: Warm your cell culture medium to 37°C.
-
Dilution: Perform a stepwise (serial) dilution of the stock solution into the pre-warmed media to achieve your desired final concentration. For example, to achieve a 10 µM final concentration, you could first dilute the 10 mM stock 1:100 in media (to make an intermediate 100 µM solution), and then dilute that intermediate solution 1:10 into your cell culture plate.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. Keep it consistent across all treatments (including vehicle controls) and ensure it is at a non-toxic level for your cell line (typically <0.1%).
Visual Guides and Workflows
Signaling Pathway of EGFR and Mobocertinib Inhibition
Mobocertinib is an irreversible tyrosine kinase inhibitor that primarily targets activating mutations in the Epidermal Growth Factor Receptor (EGFR), with a particular potency against exon 20 insertion mutations.[9][10] It covalently binds to the C797 residue in the ATP-binding pocket of the receptor, blocking downstream signaling pathways like MAPK and PI3K/AKT that drive cell proliferation and survival.[7][11]
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Discovery, Development, Inventions, and Patent Trends on this compound: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mobocertinib-Induced Gastrointestinal Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal toxicity in animal models treated with mobocertinib. The following information is curated from preclinical studies and clinical observations of mobocertinib and other tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind mobocertinib-induced gastrointestinal toxicity?
A1: Mobocertinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), can cause gastrointestinal toxicity, most commonly diarrhea. This is believed to result from the inhibition of EGFR signaling in the gastrointestinal tract. EGFR signaling is crucial for the growth and regeneration of the intestinal epithelium. Its inhibition can lead to reduced growth and increased apoptosis of enterocytes, resulting in mucosal atrophy and impaired barrier function[1][2]. This disruption can lead to increased chloride secretion and subsequent secretory diarrhea[2].
Q2: What are the typical signs of gastrointestinal toxicity in animal models treated with mobocertinib?
A2: Common signs include diarrhea, weight loss, dehydration, and changes in stool consistency. In some cases, animals may exhibit lethargy and reduced food and water intake. Histopathological examination of the intestines may reveal mucosal atrophy, inflammation, and epithelial injury[3].
Q3: Are there any prophylactic strategies to prevent or reduce the severity of mobocertinib-induced diarrhea in animal studies?
A3: Prophylactic administration of antidiarrheal agents has shown efficacy in preclinical models of TKI-induced diarrhea. Loperamide, a µ-opioid receptor agonist, is a commonly used agent that can be administered prophylactically to reduce the incidence and severity of diarrhea[3][4]. Budesonide, a locally-acting corticosteroid with low systemic bioavailability, has also been investigated for its potential to reduce intestinal inflammation and injury associated with TKI treatment[3][5].
Q4: How should I manage an animal that develops severe diarrhea during a study?
A4: If an animal develops severe diarrhea, it is crucial to provide supportive care, including fluid and electrolyte replacement to prevent dehydration. Temporary interruption of mobocertinib administration may be necessary until the symptoms resolve. Dose reduction of mobocertinib upon re-initiation of treatment can also be considered. Consultation with the institutional animal care and use committee (IACUC) and veterinary staff is essential for appropriate animal welfare.
Troubleshooting Guides
Issue: Unexpectedly high incidence or severity of diarrhea in the study cohort.
Possible Cause 1: Mobocertinib dosage is too high for the specific animal model.
-
Troubleshooting Step: Review the literature for established dose ranges of mobocertinib in your specific animal model. If data is limited, consider conducting a dose-ranging study to determine the maximum tolerated dose (MTD) with acceptable gastrointestinal toxicity.
Possible Cause 2: Animal model is particularly sensitive to EGFR inhibition.
-
Troubleshooting Step: If using a genetically engineered model, consider the baseline gastrointestinal phenotype. Some models may have inherent sensitivities that are exacerbated by EGFR inhibition. Characterize the baseline gut health of your model before initiating treatment.
Possible Cause 3: Environmental or dietary factors are contributing to gastrointestinal distress.
-
Troubleshooting Step: Ensure a consistent and appropriate diet for the animals. Rule out any potential infectious agents in the facility that could cause diarrhea. Maintain a stable and stress-free environment for the animals.
Issue: Prophylactic loperamide is not effectively controlling diarrhea.
Possible Cause 1: Loperamide dosage or timing is suboptimal.
-
Troubleshooting Step: The timing of loperamide administration relative to mobocertinib dosing may be critical. Consider administering loperamide prior to mobocertinib. The dose of loperamide may also need to be optimized for your specific model and mobocertinib dose.
Possible Cause 2: The mechanism of diarrhea is not fully addressed by loperamide.
-
Troubleshooting Step: Loperamide primarily reduces gut motility. If the diarrhea is largely secretory due to inflammation, an anti-inflammatory agent like budesonide may be more effective, either alone or in combination with loperamide[3][5].
Quantitative Data from Animal Studies
While specific quantitative data on mitigating mobocertinib-induced gastrointestinal toxicity in animal models is limited in the public domain, data from studies with other TKIs, such as neratinib, can provide a framework for expected outcomes.
Table 1: Effect of Budesonide on Neratinib-Induced Diarrhea and Intestinal Injury in Rats [5]
| Parameter | Neratinib Alone | Neratinib + Budesonide | P-value |
| Days with Moderate Diarrhea | Mean value | Reduced value | 0.027 |
| Proximal Colon Histopathological Injury | Higher score | Reduced score | 0.0401 |
| Distal Colon Histopathological Injury | Higher score | Reduced score | 0.027 |
| Ileal IL-4 Concentration (anti-inflammatory) | Lower level | Increased level | 0.0026 |
| Colonic IL-4 Concentration (anti-inflammatory) | Lower level | Increased level | 0.031 |
Table 2: Effect of Loperamide Prophylaxis on Neratinib-Induced Diarrhea in a Clinical Study (ExteNET) [4]
| Parameter | No Prophylaxis | Loperamide Prophylaxis |
| All-Grade Diarrhea Incidence | 95.4% | 60% |
| Grade 3 Diarrhea Incidence | 39.9% | 16% |
| Dose Reductions due to Diarrhea | 26.4% | Not reported |
| Treatment Discontinuation due to Diarrhea | 16.8% | Not reported |
Experimental Protocols
Protocol 1: Prophylactic Loperamide Administration
-
Animal Model: Wistar rats.
-
Mobocertinib Administration: Administer mobocertinib orally at the desired dose and schedule.
-
Loperamide Administration:
-
Prophylactic Group: Administer loperamide orally at a pre-determined dose (e.g., 1-2 mg/kg) 1-2 hours before each mobocertinib dose.
-
Control Group: Administer vehicle control orally 1-2 hours before each mobocertinib dose.
-
-
Monitoring:
-
Record body weight and assess stool consistency daily.
-
Monitor for signs of dehydration and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, collect intestinal tissues for histopathological analysis to assess for mucosal injury and inflammation.
-
Protocol 2: Therapeutic Budesonide Administration
-
Animal Model: Wistar rats.
-
Mobocertinib Administration: Administer mobocertinib orally at a dose known to induce diarrhea.
-
Budesonide Administration:
-
Treatment Group: Upon the onset of diarrhea (as defined by a standardized scoring system), begin oral administration of budesonide (e.g., 0.5-1 mg/kg) once daily.
-
Control Group: Upon the onset of diarrhea, administer vehicle control orally once daily.
-
-
Monitoring:
-
Record body weight and stool consistency daily.
-
Monitor for resolution or improvement of diarrhea.
-
-
Endpoint Analysis:
-
Collect intestinal tissues for histopathology and for measurement of inflammatory markers (e.g., myeloperoxidase, cytokines) via ELISA or multiplex assay.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of mobocertinib.
Caption: Experimental workflow for evaluating mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Targeting neratinib-induced diarrhea with budesonide and colesevelam in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Look at Mobocertinib and Amivantamab in EGFR Exon 20 Insertion NSCLC
For researchers and drug development professionals navigating the evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of treatments for EGFR exon 20 insertion mutations has been a significant breakthrough. This guide provides a detailed comparison of two key players in this space: mobocertinib (Exkivity™) and amivantamab (Rybrevant®), focusing on their efficacy, mechanisms of action, and the experimental data that support their use.
Mechanism of Action: A Tale of Two Strategies
Mobocertinib and amivantamab employ distinct strategies to combat EGFR exon 20 insertion-driven NSCLC.
Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target EGFR exon 20 insertion mutations.[1][2][3] It forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR, leading to sustained inhibition of the receptor's kinase activity.[4] This targeted approach allows it to be effective against these mutations, which are typically resistant to earlier generation EGFR TKIs.[2][3]
Amivantamab , on the other hand, is a fully human, bispecific antibody administered intravenously.[5][6] It has a dual mechanism of action, targeting both EGFR and the mesenchymal-epithelial transition (MET) receptor.[5][7][8] By binding to the extracellular domains of both receptors, amivantamab prevents ligand binding and receptor activation, leading to receptor degradation.[5][6][8] Furthermore, its Fc portion can engage immune cells, leading to antibody-dependent cellular cytotoxicity (ADCC).[5][6]
Comparative Efficacy in Platinum-Pretreated Patients
Both mobocertinib and amivantamab have demonstrated clinically meaningful activity in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy. The following table summarizes key efficacy data from their respective pivotal clinical trials.
| Efficacy Endpoint | Mobocertinib (Phase 1/2 Trial, PPP Cohort) | Amivantamab (CHRYSALIS Trial) |
| Overall Response Rate (ORR) | 28% (95% CI, 20%-37%)[1][9] | 40% (95% CI, 29%-51%)[10] |
| Median Duration of Response (DoR) | 17.5 months (95% CI, 7.4–20.3)[1][9] | 11.1 months (95% CI, 6.9 to not reached)[10] |
| Median Progression-Free Survival (PFS) | 7.3 months (95% CI, 5.5-9.2) | 8.3 months (95% CI, 6.5-10.9)[10] |
| Median Overall Survival (OS) | 24.0 months (95% CI, 14.6-28.8)[11] | 22.8 months (95% CI, 17.5-not reached) |
It is important to note that direct head-to-head trials are lacking. Matching-adjusted indirect comparisons (MAIC) have been conducted to provide some perspective on their relative efficacy. One such analysis suggested that while both drugs have similar efficacy for time-to-event outcomes, the objective response rate was significantly higher for amivantamab.[12] Another MAIC concluded that mobocertinib and amivantamab appear to have overall similar efficacy.[13]
Experimental Protocols
The efficacy data presented above are derived from single-arm clinical trials. Below are the key aspects of their respective methodologies.
Mobocertinib Phase 1/2 Trial (NCT02716116)
This was an international, open-label, multicohort, non-randomized clinical trial. The primary analysis population for the approval was the platinum-pretreated patients (PPP) cohort.[11]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease had progressed on or after platinum-based chemotherapy.[9][11]
-
Treatment Regimen: Mobocertinib was administered orally at a dose of 160 mg once daily.[1][11]
-
Primary Endpoints: The primary endpoints were overall response rate (ORR) and duration of response (DoR) as assessed by an independent review committee.[9][11]
Amivantamab CHRYSALIS Trial (NCT02609776)
The CHRYSALIS study was a phase 1, open-label, dose-escalation, and dose-expansion study.[10] The data for patients with EGFR exon 20 insertion mutations who had progressed on platinum-based chemotherapy were a key part of the trial.[10]
-
Patient Population: Patients with advanced NSCLC harboring EGFR exon 20 insertion mutations who had progressed on prior platinum-based chemotherapy.[10]
-
Treatment Regimen: Amivantamab was administered intravenously at the recommended phase 2 dose of 1,050 mg (1,400 mg for patients weighing ≥80 kg) weekly for the first 4 weeks, and then every 2 weeks thereafter.[10]
-
Primary Endpoints: The primary endpoints were dose-limiting toxicity and overall response rate.[10]
Visualizing the Mechanisms of Action
To better understand how these drugs exert their effects, the following diagrams illustrate their signaling pathways and mechanisms of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Mobocertinib Succinate? [synapse.patsnap.com]
- 4. Mobocertinib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 7. Amivantamab improves efficacy outcomes in NSCLC patients with EGFR exon 20 insertions - BJMO [bjmo.be]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. FDA Approves Mobocertinib for EGFR Exon 20 Insertion–Mutated NSCLC - Oncology Data Advisor [oncdata.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion-Positive Metastatic Non-Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ascopubs.org [ascopubs.org]
Head-to-head comparison of mobocertinib with other EGFR TKIs in preclinical studies
For researchers and drug development professionals navigating the landscape of EGFR tyrosine kinase inhibitors (TKIs), particularly for non-small cell lung cancer (NSCLC) with notoriously difficult-to-treat EGFR exon 20 insertion mutations, a clear understanding of the preclinical performance of novel agents is paramount. This guide provides a comprehensive head-to-head comparison of mobocertinib with other EGFR TKIs, supported by key experimental data from preclinical studies.
Mobocertinib (formerly TAK-788) is an oral, irreversible TKI specifically designed to target EGFR exon 20 insertion mutations with high potency and selectivity over wild-type (WT) EGFR.[1][2] Preclinical evidence demonstrates its superior activity against these mutations compared to first, second, and even third-generation EGFR TKIs.[3][4] This guide will delve into the quantitative data underpinning these claims, detail the experimental methodologies, and visualize the key pathways and workflows.
Data Presentation: Quantitative Comparison of EGFR TKI Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of mobocertinib and other EGFR TKIs against various EGFR mutations from in vitro cell-based assays. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of EGFR TKIs Against Ba/F3 Cells Expressing Various EGFR Mutations
| EGFR Mutation | Mobocertinib | Osimertinib | Poziotinib | Erlotinib | Afatinib |
| Exon 20 Insertions | |||||
| NPG | 4.3 | - | - | - | - |
| ASV | 10.9 | - | - | - | - |
| FQEA | 11.8 | - | - | - | - |
| NPH | 18.1 | - | - | - | - |
| SVD | 22.5 | - | - | - | - |
| Common Mutations | |||||
| del19 | - | <10 | <10 | - | - |
| L858R | - | <10 | <10 | - | - |
| L858R+T790M | - | <10 | >1000 | >1000 | >1000 |
| Wild-Type | |||||
| WT EGFR | 34.5 | >100 | >1000 | - | - |
Data compiled from Gonzalez et al., 2021.[5][6][7] "-" indicates data not available in the cited preclinical study.
Table 2: IC50 Values (nM) from Cell Viability Assays in Patient-Derived Cell Lines
| Cell Line | EGFR Mutation | Mobocertinib | Osimertinib | Afatinib | Erlotinib | Gefitinib |
| CUTO14 | ASV (Exon 20) | 33 | 575 | 66 | 2679 | 1021 |
| LU0387 | NPH (Exon 20) | 21 | 195 | 20 | 2793 | 364 |
| PC-9 | delE746_A750 | - | - | - | - | - |
| H1975 | L858R+T790M | - | - | - | - | - |
Data sourced from multiple preclinical studies.[3][4][8] "-" indicates data not available in the cited preclinical study.
These data highlight that mobocertinib demonstrates significantly greater potency against EGFR exon 20 insertion mutations compared to other TKIs, while maintaining a favorable therapeutic window relative to its activity against WT EGFR.[5]
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.
Cell Viability and Proliferation Assays
The inhibitory activity of EGFR TKIs on cell growth was primarily assessed using proliferation assays.[5]
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express various human EGFR mutations (including exon 20 insertions, common sensitizing mutations, and WT EGFR) were a key model system.[5][6] Patient-derived lung adenocarcinoma cell lines, such as CUTO14 (harboring EGFR A767_V769dupASV) and LU0387 (harboring EGFR N771_H773dupNPH), were also utilized to confirm findings in a more clinically relevant context.[3][8]
-
Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of the different EGFR TKIs for 72 hours.[5][6] Cell viability was then determined using commercially available kits such as CellTiter-Glo® (Promega) or Cell Counting Kit-8 (Dojindo Molecular Technologies), which measure ATP levels or metabolic activity, respectively.[5]
-
Data Analysis: The resulting data were used to generate dose-response curves, and the IC50 values were calculated using software such as GraphPad Prism.[5]
Western Blotting for EGFR Phosphorylation
To assess the direct inhibitory effect of mobocertinib on its target, Western blotting was performed to measure the phosphorylation status of EGFR.[5]
-
Cell Treatment: Ba/F3 cells or patient-derived cell lines were treated with increasing concentrations of mobocertinib for a defined period, typically 8 hours.[5]
-
Lysate Preparation: Following treatment, cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membranes were incubated with primary antibodies specific for phosphorylated EGFR (e.g., pEGFR at Tyr1068) and total EGFR. A loading control, such as β-actin, was also probed to ensure equal protein loading across samples.[5]
-
Detection: Secondary antibodies conjugated to a detectable marker were used to visualize the protein bands, allowing for a semi-quantitative assessment of the reduction in EGFR phosphorylation with increasing TKI concentrations.[5]
Visualizing the Mechanisms and Workflows
EGFR Signaling Pathway and TKI Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition by various TKIs.
Caption: EGFR signaling pathway and TKI inhibition points.
Experimental Workflow for Preclinical TKI Comparison
This diagram outlines the general workflow for the preclinical evaluation of EGFR TKIs as described in the cited studies.
Caption: Preclinical workflow for comparing EGFR TKIs.
Mechanism of Action and Resistance
Mobocertinib is an irreversible TKI that forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of EGFR.[2][3] Its unique structure, which includes a C5-carboxylate isopropyl ester group, allows for enhanced binding affinity and specificity for EGFR exon 20 insertion mutants compared to other TKIs like osimertinib.[3][9]
However, as with other TKIs, resistance can develop. Preclinical studies have shown that the acquisition of a secondary C797S mutation in EGFR leads to significant resistance to mobocertinib, with a more than 200-fold increase in IC50 values.[5][6][7] This is because the C797S mutation prevents the irreversible covalent bond formation that is critical for mobocertinib's mechanism of action.[2]
Caption: Mobocertinib's mechanism and C797S resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Mobocertinib and Amivantamab in Patients With Advanced Non-Small Cell Lung Cancer With EGFR Exon 20 Insertions Previously Treated With Platinum-Based Chemotherapy: An Indirect Treatment Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Mobocertinib's Efficacy Against EGFR Exon 20 Insertion Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mobocertinib's efficacy against various EGFR exon 20 insertion (Exon20ins) subtypes, a challenging group of mutations in non-small cell lung cancer (NSCLC). We present preclinical data comparing mobocertinib with other targeted therapies, detail the experimental protocols used to generate this data, and visualize the key signaling pathways involved.
Comparative Efficacy of EGFR Exon 20 Insertion Inhibitors
Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) that has shown clinical activity against EGFR Exon20ins mutations.[1][2] Preclinical studies have demonstrated its ability to inhibit the proliferation of cells driven by various EGFR Exon20ins variants at concentrations lower than those affecting wild-type (WT) EGFR.[2][3] To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of mobocertinib and other EGFR TKIs against several common EGFR Exon20ins subtypes in engineered Ba/F3 cell lines. Lower IC50 values indicate greater potency.
| EGFR Exon 20 Insertion Subtype | Mobocertinib IC50 (nM) | Poziotinib IC50 (nM) | CLN-081 IC50 (nM) (Selectivity Ratio vs WT) | Sunvozertinib (DZD9008) pEGFR IC50 (nM) |
| Wild-Type (WT) | 34.5[3] | ~100[4] | - | ~250[5] |
| A767_V769dupASV | 10.9[6] | >10[4] | 6.37-fold selective[1] | 6-40[7] |
| D770_N771insSVD | 22.5[6] | >10[4] | 17.4-fold selective[1] | 6-40[7] |
| H773_V774insNPH | 18.1[6] | ~10[4] | 4.51-fold selective[1] | 6-40[7] |
| D770insNPG | 4.3[6] | <10[4] | - | 2.1 (enzymatic)[7] |
| A763_Y764insFQEA | 11.8[6] | <10[4] | 134-fold selective[1] | - |
Note: IC50 values are for cell viability unless otherwise specified. Data is compiled from multiple preclinical studies and variations in experimental conditions may exist.
Experimental Protocols
The following section details the methodology for a key experiment used to determine the potency of EGFR inhibitors.
Cell Viability Assay (MTS-based)
This protocol is adapted from the Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay technical bulletin, a commonly used method in preclinical drug evaluation.[8][9]
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Ba/F3 cells engineered to express specific EGFR exon 20 insertion mutations
-
Complete cell culture medium
-
96-well cell culture plates
-
EGFR inhibitors (Mobocertinib, Poziotinib, etc.) dissolved in DMSO
-
CellTiter 96® AQueous One Solution Reagent (Promega, Cat. No. G3580)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating: Seed the engineered Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitors in culture medium. Add the diluted compounds to the designated wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized absorbance against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: EGFR Exon 20 Insertion Signaling Pathway.
Caption: Cell Viability Assay Workflow.
Conclusion
The preclinical data presented in this guide demonstrate that mobocertinib is a potent inhibitor of various EGFR exon 20 insertion subtypes. The comparative IC50 values provide a quantitative basis for evaluating its efficacy against other targeted therapies. The detailed experimental protocol and workflow diagrams offer a practical resource for researchers aiming to validate these findings and explore novel therapeutic strategies for this challenging NSCLC patient population. Further investigation into the differential sensitivity of specific exon 20 insertion subtypes to this and other inhibitors is warranted to advance personalized medicine in lung cancer.
References
- 1. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.jp]
- 9. promega.com [promega.com]
A Comparative Analysis of Mobocertinib and Poziotinib for EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two targeted therapies, mobocertinib and poziotinib, for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This mutation presents a therapeutic challenge due to its resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs).
Introduction to EGFR Exon 20 Insertion Mutations
EGFR exon 20 insertion mutations are the third most common type of EGFR mutation in NSCLC, following exon 19 deletions and the L858R substitution in exon 21.[1] These insertions lead to a conformational change in the EGFR kinase domain, resulting in constitutive activation of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which drive tumor cell proliferation and survival.[2][3][4] Unlike the more common EGFR mutations, exon 20 insertions are associated with de novo resistance to many approved EGFR TKIs.[1]
Mechanisms of Action
Mobocertinib is a first-in-class, oral, irreversible TKI specifically designed to target EGFR exon 20 insertion mutations.[5][6] It forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of the receptor's activity.[7] Mobocertinib has demonstrated selectivity for EGFR exon 20 insertion mutants over wild-type (WT) EGFR in preclinical models.[8]
Poziotinib is an oral, irreversible quinazoline-based TKI that inhibits not only EGFR but also HER2 exon 20 insertion mutations.[9][10] Its smaller size and flexibility allow it to overcome the steric hindrance caused by the exon 20 insertion, which limits the binding of other TKIs.[9] This enables potent inhibition of the mutated receptor.
Comparative Efficacy
The clinical efficacy of mobocertinib and poziotinib has been evaluated in multiple clinical trials. The following tables summarize the key efficacy data for each drug in patients with previously treated, locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.
Table 1: Efficacy of Mobocertinib in Platinum-Pretreated Patients
| Clinical Trial | N | Confirmed Objective Response Rate (ORR) (95% CI) | Median Duration of Response (DoR) (95% CI) | Median Progression-Free Survival (PFS) (95% CI) | Median Overall Survival (OS) (95% CI) |
| Phase 1/2 (NCT02716116) | 114 | 28% (20%-37%) | 17.5 months (7.4-20.3) | 7.3 months (5.5-9.2) | 24.0 months (14.6-28.8) |
| EXCLAIM-2 (vs. Chemo) | 179 | 32% (26%-40%) | 12.0 months | 9.6 months (7.1-11.1) | Not Reported |
Data from the EXCLAIM-2 trial reflects a comparison to a chemotherapy arm which had a cORR of 30% and a median DoR of 8.4 months.[11][12] The study was discontinued as it did not meet its primary endpoint of superior PFS compared to chemotherapy.[11][12]
Table 2: Efficacy of Poziotinib in Previously Treated Patients
| Clinical Trial | N | Confirmed Objective Response Rate (ORR) (95% CI) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) (95% CI) | Median Overall Survival (OS) |
| ZENITH20 (Cohort 1) | 50 | 32% | 8.6 months | 5.5 months | 19.2 months |
The ZENITH20 trial also demonstrated that the efficacy of poziotinib is highly dependent on the location of the insertion within exon 20, with "near-loop" insertions showing a significantly higher response rate (46%) compared to "far-loop" insertions (0%).[13][14]
Comparative Safety and Tolerability
Both mobocertinib and poziotinib are associated with a range of treatment-related adverse events (TRAEs).
Table 3: Common Treatment-Related Adverse Events (All Grades)
| Adverse Event | Mobocertinib (Phase 1/2) | Poziotinib (ZENITH20) |
| Diarrhea | 83% | 92% |
| Rash | 33% | 90% |
| Nausea | 43% | Not Reported |
| Stomatitis | Not Reported | 68% |
| Paronychia | Not Reported | 68% |
| Vomiting | 26% | Not Reported |
| Decreased Appetite | >20% | Not Reported |
| Dry Skin | >20% | 60% |
| Musculoskeletal Pain | >20% | Not Reported |
| Fatigue | >20% | Not Reported |
Table 4: Common Grade ≥3 Treatment-Related Adverse Events
| Adverse Event | Mobocertinib (Phase 1/2) | Mobocertinib (EXCLAIM-2) | Poziotinib (ZENITH20 - HER2 cohort) |
| Diarrhea | 21% | 20% | 25.6% |
| Rash | Not Reported | Not Reported | 48.9% |
| Stomatitis | Not Reported | Not Reported | 24.4% |
| Anemia | Not Reported | 6% | Not Reported |
| Increased Lipase | Not Reported | 6% | Not Reported |
| Decreased Neutrophils | Not Reported | 1% | Not Reported |
Experimental Protocols
Mobocertinib Phase 1/2 Trial (NCT02716116)
-
Study Design: An open-label, multicenter, non-randomized phase 1/2 trial.[15]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.[8]
-
Treatment: Mobocertinib was administered orally at a dose of 160 mg once daily.[15]
-
Primary Endpoint: Confirmed objective response rate (ORR) as assessed by an independent review committee (IRC).[16]
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[16]
Poziotinib ZENITH20 Trial (NCT03318939)
-
Study Design: A phase 2, multicenter, multi-cohort, open-label study.[17]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR or HER2 exon 20 insertion mutations. Cohort 1 specifically enrolled patients with EGFR exon 20 mutations who had received at least one prior therapy.[13]
-
Treatment: Poziotinib was administered orally at a dose of 16 mg once daily in a 28-day cycle.[17]
-
Primary Endpoint: Objective response rate (ORR).[17]
-
Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and safety and tolerability.[17]
Visualizing Mechanisms and Pathways
EGFR Signaling Pathway with Exon 20 Insertion
Caption: EGFR exon 20 insertion leads to constitutive activation of downstream signaling pathways.
Comparative Mechanism of Action
Caption: Mobocertinib and Poziotinib irreversibly inhibit the mutated EGFR kinase.
Clinical Trial Workflow Overview
Caption: A generalized workflow for the clinical evaluation of targeted therapies.
Conclusion
Both mobocertinib and poziotinib have demonstrated clinically meaningful activity in patients with NSCLC harboring EGFR exon 20 insertion mutations, a population with historically poor outcomes with standard therapies. Mobocertinib was the first oral therapy to receive accelerated FDA approval for this indication.[8][18] Poziotinib has also shown notable efficacy, with the interesting finding that its activity is dependent on the specific location of the exon 20 insertion.[13]
The safety profiles of both drugs are characterized by gastrointestinal and dermatologic toxicities, which are generally manageable with dose modifications. The choice between these agents may depend on factors such as the specific type of exon 20 insertion mutation, patient comorbidities, and tolerability. Further research, including head-to-head comparative trials and the identification of predictive biomarkers, will be crucial to optimize treatment strategies for this patient population. The voluntary withdrawal of mobocertinib's worldwide approval following the EXCLAIM-2 trial results highlights the ongoing challenges in developing effective therapies for this specific mutation.[16]
References
- 1. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncodaily.com [oncodaily.com]
- 4. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of mobocertinib and standard of care in patients with NSCLC with EGFR exon 20 insertion mutations: An indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poziotinib in Non-Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JNCCN 360 - Non–Small Cell Lung Cancer - Mobocertinib vs Chemotherapy in <em>EGFR</em> Exon 20 Insertion–Positive Advanced NSCLC [jnccn360.org]
- 12. Mobocertinib vs Platinum-Based Chemotherapy in First-Line Treatment of EGFR Exon 20 Insertion-Positive Metastatic NSCLC - The ASCO Post [ascopost.com]
- 13. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poziotinib Shows Activity in EGFR Exon 20–Mutant NSCLC, With Efficacy Dependent on Insertion Location - The ASCO Post [ascopost.com]
- 15. Treatment Outcomes and Safety of Mobocertinib in Platinum-Pretreated Patients With EGFR Exon 20 Insertion–Positive Metastatic Non–Small Cell Lung Cancer: A Phase 1/2 Open-label Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. pharmacytimes.com [pharmacytimes.com]
The Emergence of EGFR C797S Mutation: A Critical Hurdle in Mobocertinib Therapy for NSCLC
The development of the EGFR C797S mutation has been identified as a significant on-target resistance mechanism to mobocertinib, a tyrosine kinase inhibitor (TKI) designed for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations. This guide provides a comparative analysis of mobocertinib's efficacy in the presence of this mutation, supported by experimental data, and explores alternative therapeutic strategies being investigated to overcome this resistance.
Mobocertinib, an irreversible TKI, has shown clinical activity in patients with NSCLC harboring EGFR exon 20 insertion mutations.[1][2] However, its efficacy is compromised by the emergence of secondary mutations in the EGFR gene, with the C797S mutation being a prominent player in acquired resistance.[3][4][5] This mutation occurs at the covalent binding site of mobocertinib in the ATP-binding pocket of the EGFR kinase domain, thereby preventing the drug from effectively inhibiting EGFR signaling.[3][6]
Comparative Efficacy of Mobocertinib in the Presence of EGFR C797S
Preclinical studies have consistently demonstrated that the C797S mutation confers significant resistance to mobocertinib. In proliferation assays, the presence of EGFR-C797S led to a greater than 200-fold increase in resistance to mobocertinib.[3][4][7] This high level of resistance renders mobocertinib largely ineffective in tumor cells harboring this specific mutation.
| Cell Line/Model | EGFR Mutation Status | Drug | IC50 (nM) | Fold Resistance | Reference |
| Ba/F3 | EGFR ex20ins | Mobocertinib | Varies by insertion | - | [4][5] |
| Ba/F3 | EGFR ex20ins + C797S | Mobocertinib | Significantly Increased | >200 | [3][4] |
| Patient-Derived Models | EGFR ex20ins + C797S | Mobocertinib | High | - | [4][5] |
Table 1: Comparative in vitro efficacy of mobocertinib against EGFR exon 20 insertion mutations with and without the C797S resistance mutation. IC50 values represent the concentration of the drug required to inhibit 50% of cell growth.
Alternative Therapeutic Strategies and Their Performance
The challenge posed by the C797S mutation has spurred the development of alternative treatment strategies. These approaches aim to either target the C797S mutant directly or bypass the resistance mechanism.
Fourth-Generation EGFR TKIs
A new wave of fourth-generation EGFR TKIs is being developed to specifically inhibit EGFR harboring the C797S mutation.[8] These inhibitors are designed to bind to the EGFR kinase domain in a manner that is not hindered by the serine substitution at position 797. Preclinical data for some of these compounds have shown promising activity against C797S-mutant models.
Allosteric Inhibitors
Allosteric inhibitors represent a novel approach to overcoming TKI resistance. These molecules bind to a site on the EGFR protein distinct from the ATP-binding pocket, leading to a conformational change that inactivates the kinase.[9][10] EAI045 is an example of a mutant-selective allosteric inhibitor that has demonstrated efficacy in preclinical models of EGFR-mutant lung cancer, including those with the T790M/C797S mutations, particularly when combined with an EGFR antibody like cetuximab.[9]
| Therapeutic Strategy | Mechanism of Action | Efficacy against C797S | Key Findings |
| Fourth-Generation TKIs | Covalent or non-covalent binding to the ATP pocket, designed to accommodate the serine at C797. | Potent inhibition in preclinical models. | Several candidates are in preclinical and early clinical development. |
| Allosteric Inhibitors (e.g., EAI045) | Binds to an allosteric site, inducing an inactive kinase conformation. | Effective, especially in combination with EGFR antibodies. | Overcomes resistance from ATP-site mutations.[9][10] |
| Brigatinib plus Cetuximab | Brigatinib is an ALK inhibitor with off-target activity against EGFR. Cetuximab is an EGFR antibody. | Modest activity observed in a retrospective analysis. | Disease control rate of 60% was reported in a small patient cohort.[11] |
| First-Generation TKIs (e.g., Erlotinib) | Reversible binding to the ATP pocket. | May retain some activity depending on the specific EGFR exon 20 insertion and the allelic context of C797S. | Erlotinib was found to be active against the insFQEA variant with a C797S mutation.[4][5] |
Table 2: Comparison of alternative therapeutic strategies for overcoming mobocertinib resistance mediated by the EGFR C797S mutation.
Experimental Protocols
Cell Viability Assay
To determine the half-maximal inhibitory concentration (IC50) of various TKIs, a common method is the CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the TKIs (e.g., mobocertinib, erlotinib) for 72 hours.
-
Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism.
Western Blotting
Western blotting is used to assess the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis: Cells are treated with the indicated TKIs for a specified time (e.g., 6 hours) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Resistance and Therapeutic Intervention
References
- 1. onclive.com [onclive.com]
- 2. Comparative effectiveness of mobocertinib and standard of care in patients with NSCLC with EGFR exon 20 insertion mutations: An indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secondary Mutations of the EGFR Gene That Confer Resistance to Mobocertinib in EGFR Exon 20 Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
Safety Operating Guide
Safe Disposal of Mobocertinib Succinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like mobocertinib succinate is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. this compound, an irreversible kinase inhibitor of the epidermal growth factor receptor (EGFR), is classified as a cytotoxic drug. As such, its disposal requires stringent procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, including during disposal, personnel should wear:
-
Impermeable, long-sleeved gowns.[1]
-
Two pairs of chemotherapy-grade gloves.[2]
-
A suitable respirator to avoid inhalation of dust or aerosols.[3][4]
All handling of this compound should be conducted in a designated work area, such as a biological safety cabinet, to prevent contamination.[2]
Disposal Procedures for this compound Waste
All materials contaminated with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash. This includes, but is not limited to:
-
Empty or partially used vials and containers.
-
Contaminated syringes, needles, and other sharps.
-
Contaminated labware (e.g., pipette tips, tubes).
-
Used PPE.
The general disposal workflow is as follows:
-
Segregation at the Source: Immediately after use, all this compound-contaminated items must be placed in designated, clearly labeled cytotoxic waste containers.[5]
-
Waste Containers:
-
Non-sharps waste: Use yellow and purple-colored, leak-proof bags or rigid, yellow containers with purple lids.[5] All contaminated materials such as gloves, gowns, and labware should be placed in these containers.[1]
-
Sharps waste: Any needles, syringes, or other sharps that have come into contact with this compound must be disposed of in a purple-lidded, puncture-resistant sharps container.[1][5]
-
-
Container Sealing and Labeling: Once filled, cytotoxic waste containers should be securely sealed to prevent leakage.[6] Each container must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Hazardous Waste Pharmaceuticals".[7]
-
Storage: Sealed cytotoxic waste containers should be stored in a designated, secure area away from general laboratory traffic while awaiting pickup by a licensed hazardous waste disposal service.[6]
-
Final Disposal: The ultimate disposal of this compound waste should be carried out via high-temperature incineration by a licensed and approved hazardous waste management company.[5][8] This is the recommended method for destroying cytotoxic compounds and preventing their release into the environment.
Note: Never dispose of this compound or its contaminated waste down the drain or in regular trash.[7]
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound are not publicly available and are generally governed by local, state, and federal regulations for cytotoxic waste. The primary guideline is that all materials contaminated with the drug should be treated as hazardous.
| Parameter | Guideline | Source |
| Waste Classification | Cytotoxic/Hazardous Pharmaceutical Waste | [5] |
| Disposal Method | High-Temperature Incineration | [5][8] |
| PPE Requirements | Gown, 2 pairs of gloves, eye/face protection, respirator | [1][2][3][4] |
| Waste Containers | Purple-lidded sharps containers; yellow/purple bags/containers | [5] |
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in handling hazardous spills and wearing appropriate PPE should perform the cleanup. A spill kit containing absorbent materials, cleaning agents, and designated waste bags should be readily available.[6] All materials used for spill cleanup must be disposed of as cytotoxic waste.[1]
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the procedural flow and logical relationships in handling this compound, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the risks associated with cytotoxic compounds.
References
- 1. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobocertinib(TAK-788)|1847461-43-1|MSDS [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. services.gov.krd [services.gov.krd]
Essential Safety and Handling Protocol for Mobocertinib Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Mobocertinib Succinate. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of the research environment.
I. Hazard Identification and Safety Data Summary
This compound is a potent tyrosine kinase inhibitor.[1] While some safety data sheets (SDS) state that it is not classified as a hazardous substance, it is crucial to handle it with care due to its pharmacological activity and potential for adverse health effects with occupational exposure.[2][3] Key safety information is summarized in the table below.
| Parameter | Information | Source(s) |
| Synonyms | TAK-788 (succinate), AP32788 (succinate) | [2] |
| CAS Number | 2389149-74-8 | [2] |
| Molecular Formula | C36H45N7O8 | [2] |
| Molecular Weight | 703.78 g/mol | [2] |
| Occupational Exposure Limit (OEL) | TAK-788: OEL - 12 µg/m3 (Takeda internal value) | [4] |
| Primary Hazards | May cause physiological effects. The chemical, physical, and toxicological properties have not been thoroughly investigated. | [5] |
| Potential Health Effects | Prolonged inhalation may be harmful. Direct contact with eyes may cause temporary irritation. May cause discomfort if swallowed. | [4] |
| First Aid Measures | Eye Contact: Immediately flush with large amounts of water. Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing. Inhalation: Move to fresh air. Ingestion: Wash out mouth with water; do NOT induce vomiting. In all cases of exposure, seek prompt medical attention. | [2][6] |
II. Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound to minimize exposure risk.
-
Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[7][8] The outer glove should be changed immediately upon contamination.
-
Gown: A disposable, impervious gown resistant to hazardous drugs should be worn.[7][8]
-
Eye Protection: Chemical safety goggles with side shields are required.[2]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[6][8]
III. Safe Handling Workflow
The following diagram outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
IV. Detailed Handling and Disposal Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a tightly sealed, cool, and well-ventilated area, away from direct sunlight and ignition sources.[2]
-
Recommended storage temperature is 4°C for the solid material. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Weighing and Reconstitution:
-
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Use dedicated equipment (spatulas, weigh boats) for handling this compound.
-
When preparing solutions, add the solvent slowly to the powder to minimize aerosol generation.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[2]
-
For powder spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.
-
Decontaminate the spill area thoroughly with alcohol or another suitable solvent.[2]
-
Dispose of all cleanup materials as hazardous waste.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[2]
-
Sharps: Needles and other sharps used for handling solutions should be disposed of in a designated sharps container for hazardous materials.
-
Arrange for the disposal of all hazardous waste through a licensed hazardous material disposal company, following all local, state, and federal regulations.[5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. oncologymedinfo.com [oncologymedinfo.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. medkoo.com [medkoo.com]
- 7. pogo.ca [pogo.ca]
- 8. halyardhealth.com [halyardhealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
